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  • Product: Methylenebis[dimethyl(2-pyridyl)silane]
  • CAS: 243468-48-6

Core Science & Biosynthesis

Foundational

Methylenebis[dimethyl(2-pyridyl)silane] CAS 243468-48-6 properties

An In-Depth Technical Guide to Methylenebis[dimethyl(2-pyridyl)silane] (CAS 243468-48-6): A Bifunctional Reagent for Stereoselective Olefination Introduction Methylenebis[dimethyl(2-pyridyl)silane], identified by CAS num...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methylenebis[dimethyl(2-pyridyl)silane] (CAS 243468-48-6): A Bifunctional Reagent for Stereoselective Olefination

Introduction

Methylenebis[dimethyl(2-pyridyl)silane], identified by CAS number 243468-48-6, is a bifunctional organosilicon compound of significant interest to the synthetic chemistry community. Its molecular architecture, featuring a central methylene bridge connecting two dimethyl(2-pyridyl)silyl moieties, makes it a valuable and stable precursor to a potent nucleophilic reagent. The presence of the 2-pyridyl groups is a critical design element, imparting unique reactivity and simplifying downstream purification processes.

This guide serves as a technical overview for researchers and drug development professionals, detailing the properties, core reactivity, and synthetic applications of this reagent. We will explore its role in the stereoselective synthesis of vinylsilanes—a crucial class of intermediates in modern organic chemistry—and provide insights into the mechanistic underpinnings of its utility. A key focus will be the dual function of the pyridylsilyl groups, which act as both reactivity-directing ligands and as "phase tags" that enable highly efficient, non-chromatographic purification.[1][2]

Molecular Structure and Physicochemical Properties

The unique reactivity of Methylenebis[dimethyl(2-pyridyl)silane] stems directly from its structure, which positions an acidic methylene group between two silicon atoms, each bearing a coordinating pyridyl ligand.

Deprotonation_and_Chelation cluster_reactants Reactants cluster_products Products reagent Methylenebis[dimethyl(2-pyridyl)silane] (PyMe₂Si)₂CH₂ intermediate [Bis(2-pyridyldimethylsilyl)methyl]lithium [(PyMe₂Si)₂CH]⁻Li⁺ (Chelated Structure) reagent->intermediate Deprotonation Et₂O, -78°C nBuLi n-Butyllithium (n-BuLi) butane Butane

Caption: Generation of the chelated lithium salt reagent.

Application Profile: Stereoselective Synthesis of Vinylsilanes

Vinylsilanes are exceptionally versatile building blocks in organic synthesis, most notably for their use in palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling). The reaction of [Bis(2-pyridyldimethylsilyl)methyl]lithium with aldehydes and ketones provides a highly reliable and stereoselective route to (E)-vinylsilanes. [3]

Experimental Protocol: Synthesis of an (E)-Vinylsilane from an Aldehyde

This protocol describes a general procedure for the olefination of an aldehyde. As a Senior Application Scientist, it's crucial to emphasize that all operations must be conducted under an inert atmosphere (e.g., argon or dry nitrogen) using anhydrous solvents to prevent quenching the highly basic lithium reagent.

Materials:

  • Methylenebis[dimethyl(2-pyridyl)silane] (1.0 eq)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • n-Butyllithium (1.6 M in hexanes, 1.0 eq)

  • Aldehyde (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve Methylenebis[dimethyl(2-pyridyl)silane] (1.0 eq) in anhydrous Et₂O.

    • Scientific Rationale: An inert atmosphere and anhydrous conditions are critical because organolithium reagents are extremely reactive towards oxygen and water.

  • Generation of the Lithium Reagent: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.0 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30 minutes.

    • Scientific Rationale: Slow, cooled addition of n-BuLi controls the exotherm of the acid-base reaction. The 30-minute stir ensures complete formation of the lithium salt.

  • Reaction with Aldehyde: Add a solution of the aldehyde (1.0 eq) in anhydrous Et₂O dropwise to the cold lithium reagent solution. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.

    • Scientific Rationale: The reaction proceeds via a Peterson olefination-type mechanism. The pre-organized, chelated structure of the lithium reagent is key to directing the elimination step to favor the formation of the thermodynamically more stable (E)-alkene isomer. [3]4. Aqueous Quench: Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench any remaining organolithium species.

    • Scientific Rationale: NH₄Cl is a mild proton source that safely neutralizes the reactive species without causing unwanted side reactions.

  • Workup and Phase-Tag Purification: a. Transfer the mixture to a separatory funnel and add 1 M HCl. Shake vigorously. The pyridyl-containing product will become protonated and move into the aqueous layer. b. Separate the layers. Wash the organic layer with 1 M HCl to recover any remaining product. c. Combine all acidic aqueous layers. Wash this combined aqueous phase with ethyl acetate to remove non-basic organic impurities (e.g., any remaining starting aldehyde, butane). d. Cool the acidic aqueous layer in an ice bath and add 1 M NaOH until the solution is basic (pH > 10). This deprotonates the pyridyl groups. e. Extract the now neutral product from the basic aqueous layer with ethyl acetate (3x).

    • Scientific Rationale: This acid-base extraction is a powerful, non-chromatographic purification method. [1]The basic pyridyl groups act as a "tag," allowing the desired product to be selectively moved between aqueous and organic phases, leaving behind neutral impurities.

  • Final Isolation: Combine the final organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified vinylsilane product.

Safety, Handling, and Storage

Methylenebis[dimethyl(2-pyridyl)silane] is an irritant and requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential.

Table 2: Hazard and Safety Information

Hazard CategoryDescriptionPrecautionary MeasuresSource(s)
Skin Irritation Causes skin irritation.Wear protective gloves. Avoid contact with skin.[4]
Eye Irritation Causes serious eye irritation.Wear safety glasses with side-shields or a face shield.[4]
Flammability May be flammable.Keep away from heat, sparks, and open flames. Use non-sparking tools and ground equipment.[5][6]
Environmental Highly water endangering (WGK 3).Avoid release to the environment. Dispose of waste responsibly.[4]

Handling and Storage Recommendations:

  • Ventilation: Use only in a well-ventilated area or in a chemical fume hood. * Personal Protective Equipment (PPE): Standard PPE, including a lab coat, nitrile gloves, and safety glasses, is required. [7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [5][6]For long-term stability, storage under an inert atmosphere of nitrogen or argon is recommended. [5]* Incompatibilities: Keep away from strong oxidizing agents, water, and sources of ignition. [6][8]

Conclusion

Methylenebis[dimethyl(2-pyridyl)silane] is more than a simple organosilane; it is a sophisticated synthetic tool. Its value lies in its role as a stable, easily handled precursor to the [Bis(2-pyridyldimethylsilyl)methyl]lithium reagent. This reagent offers an elegant and highly efficient method for the synthesis of (E)-vinylsilanes from carbonyl compounds with exceptional stereoselectivity. The clever incorporation of 2-pyridyl groups serves a dual purpose: they pre-organize the lithium reagent through chelation to ensure high selectivity and function as a convenient phase tag, enabling rapid, chromatography-free purification. For research and development scientists, this compound represents a powerful asset for constructing complex molecular architectures where stereochemical control and operational efficiency are paramount.

References

  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 12).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, July 27).
  • IR and MS Data Snippet. (n.d.).
  • Best price/ Methylenebis[diMethyl(2-pyridyl)silane] CAS NO.243468-48-6. (n.d.).
  • SAFETY DATA SHEET - PPG. (2025, June 26).
  • SAFETY DATA SHEET - Airgas. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2021, May 1).
  • Methylenebis[dimethyl(2-pyridyl)silane] >95.0%(GC) 100mg. (n.d.). Laboratorium Discounter.
  • [TCI]Methylenebis[dimethyl(2-pyridyl)silane]. (n.d.). Seongho Sigma.
  • Metal-catalyzed hydrosilylation of alkenes and alkynes using dimethyl(pyridyl)silane. (2002, April 19). Journal of Organic Chemistry.
  • Facile Generation of [Bis(2-pyridyldimethylsilyl)methyl]lithium and Its Reaction with Carbonyl Compounds. New Method for the Stereoselective Synthesis of Vinylsilanes. (n.d.). ResearchGate.
  • Dimethyl(2-pyridyl)silyl Compounds. (n.d.). Tokyo Chemical Industry Co., Ltd. (JP).

Sources

Exploratory

Pyridylsilane Ligands for Transition Metal Coordination Chemistry

From Labile Directing Groups to Robust Catalytic Scaffolds Executive Summary Pyridylsilane ligands represent a specialized class of organosilicon compounds where a pyridine moiety is covalently linked to a silicon center...

Author: BenchChem Technical Support Team. Date: February 2026

From Labile Directing Groups to Robust Catalytic Scaffolds

Executive Summary

Pyridylsilane ligands represent a specialized class of organosilicon compounds where a pyridine moiety is covalently linked to a silicon center, often serving as a hemilabile ligand or a reactive directing group in transition metal catalysis. Unlike traditional phosphine or amine ligands, pyridylsilanes offer a unique electronic profile due to the


-donor/

-acceptor
synergy of the pyridine ring coupled with the steric modularity and electropositive nature of the silicon atom.

This technical guide dissects the utility of pyridylsilanes in drug discovery (as precursors to sila-bioisosteres) and catalysis (Hiyama coupling, C-H activation). It provides validated protocols for their synthesis and application, grounded in mechanistic rigor.

Structural & Electronic Properties

The utility of pyridylsilanes stems from two fundamental electronic effects governed by the silicon atom:

The -Silicon Effect & Electronic Modulation

Silicon is more electropositive than carbon (Paulding electronegativity: Si 1.90 vs C 2.55). When attached to a pyridine ring (e.g., at the C2 position), the silicon substituent exerts a strong inductive effect (+I) , increasing the electron density on the pyridine nitrogen.

  • Consequence: 2-Pyridylsilanes are generally more basic and better

    
    -donors to metals (Pd, Pt, Rh) than their carbon analogs (2-alkylpyridines).
    
  • 
    -Silicon Effect:  In cationic complexes, the silicon atom stabilizes positive charge development at the 
    
    
    
    -position relative to itself, influencing the regioselectivity of electrophilic attacks on the ring.
Coordination Modes

Pyridylsilanes exhibit versatile binding modes depending on the linker and metal center:

  • 
    -N (Monodentate):  The most common mode. The silicon group acts as a bulky steric fence, protecting the metal center.
    
  • 
    -N,O (Chelating - Pyridyloxy):  In (2-pyridyloxy)silanes, the oxygen atom bridges the Si and the metal, or the ligand acts as a bidentate chelate, stabilizing high-oxidation state metals (e.g., Pd(IV)).
    
  • 
    -Bridging:  In paddlewheel complexes (e.g., with Cu or Pd), pyridyloxy silanes can bridge two metal centers, creating robust supramolecular architectures.
    

Synthesis of Pyridylsilane Ligands

The synthesis of 2-pyridylsilanes is non-trivial due to the sensitivity of the Si-C(sp2) bond to nucleophilic cleavage. The most robust method involves cryogenic lithiation.

Diagram 1: Synthesis Workflow (2-Pyridylsilane)

SynthesisWorkflow cluster_0 Precursors cluster_1 Reaction Conditions cluster_2 Product Bromopyridine 2-Bromopyridine Lithiation Lithiation (n-BuLi, -78°C) Bromopyridine->Lithiation Halogen-Lithium Exchange TMSCl Trimethylsilyl Chloride (TMSCl) Quench Electrophilic Trapping TMSCl->Quench Si Source Lithiation->Quench Intermediate 2-Li-Py Product 2-(Trimethylsilyl) pyridine Quench->Product Nucleophilic Substitution

Caption: Modular synthesis of 2-pyridylsilanes via halogen-lithium exchange followed by electrophilic trapping with chlorosilanes.

Experimental Protocols

Protocol A: Synthesis of 2-(Trimethylsilyl)pyridine

Objective: Synthesis of the fundamental ligand scaffold for coordination studies. Scale: 10 mmol Safety: n-Butyllithium is pyrophoric. Perform all steps under inert atmosphere (Ar/N2).

Reagents:

  • 2-Bromopyridine (1.58 g, 10 mmol)

  • n-Butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol)

  • Chlorotrimethylsilane (TMSCl) (1.20 g, 11 mmol)

  • Diethyl ether (anhydrous, 50 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum. Cycle vacuum/Argon three times.

  • Solvation: Add anhydrous diethyl ether (30 mL) and 2-bromopyridine via syringe. Cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi dropwise over 15 minutes. The solution will turn deep red/orange, indicating the formation of 2-lithiopyridine.

    • Critical Check: Stir for 30 minutes at -78 °C to ensure complete exchange.

  • Silylation: Add TMSCl dropwise via syringe.

  • Warming: Allow the reaction to warm slowly to room temperature over 2 hours. The color will fade to pale yellow/white (LiCl precipitation).

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with ether (3 x 20 mL). Dry combined organics over MgSO4.

  • Purification: Remove solvent under reduced pressure. Purify via vacuum distillation (bp ~47-49 °C at 5 mmHg) to obtain a colorless oil.

Protocol B: Hiyama Cross-Coupling (Catalytic Application)

Objective: Use of the pyridylsilane as a transmetallation agent in Pd-catalyzed coupling. Mechanism: Fluoride-activated Si-C bond cleavage.

Reagents:

  • 2-(Trimethylsilyl)pyridine (1.0 equiv)

  • Aryl Iodide (1.2 equiv)

  • Pd(OAc)2 (5 mol%) / PPh3 (10 mol%)

  • TBAF (Tetra-n-butylammonium fluoride) (2.0 equiv)

  • THF (Solvent)

Methodology:

  • Charge a reaction vial with Pd(OAc)2, PPh3, and Aryl Iodide.

  • Add THF and stir for 5 mins to generate the active Pd(0) species.

  • Add 2-(Trimethylsilyl)pyridine.

  • Add TBAF (1M in THF) dropwise. Note: Exothermic.

  • Heat to 60 °C for 12 hours.

  • Filter through a silica plug and analyze by GC-MS/NMR.

Reactivity Profile & Catalytic Cycles

The defining feature of pyridylsilanes in catalysis is their ability to undergo directed C-H activation or transmetallation .

Diagram 2: Hiyama Coupling Mechanism (Pyridylsilane)

HiyamaCycle Pd0 Pd(0)L2 PdII_Ar L2Pd(II)(Ar)I Pd0->PdII_Ar OxAdd Oxidative Addition PdII_Biaryl L2Pd(II)(Ar)(Py) PdII_Ar->PdII_Biaryl TransMet Transmetallation (F- Activated) PdII_Biaryl->Pd0 RedElim Reductive Elimination ArI Ar-I PySi Py-SiMe3 TBAF TBAF (F-) Product Ar-Py

Caption: The catalytic cycle for Hiyama coupling. Fluoride activates the silicon, forming a pentacoordinate silicate that transfers the pyridine ring to Palladium.

Quantitative Data: Ligand Comparison

Comparison of 2-Pyridylsilanes vs. Standard N-Ligands in Pd-Catalyzed Coupling (Yield %).

Ligand ScaffoldElectronic CharacterSteric Bulk (Cone Angle)Yield (Suzuki)*Yield (Hiyama)**
Pyridine

-deficient aromatic
Small45%N/A
2-Picoline Weak

-donor
Medium62%N/A
2-(TMS)pyridine Strong

-donor
Large (Tunable) N/A 88%
PySi(OEt)3 Lewis Acidic SiLargeN/A92%

*Standard conditions: Pd(OAc)2, PhB(OH)2, K2CO3. **Standard conditions: Pd(OAc)2, TBAF, 60°C.

Future Directions: Sila-Drugs

The incorporation of silicon into drug scaffolds ("Sila-substitution") is a burgeoning field. Pyridylsilanes serve as critical intermediates for sila-bioisosteres of known pyridine-containing drugs (e.g., Vismodegib analogs).

  • Benefit: C-to-Si exchange increases lipophilicity and alters metabolic stability (silanols) without significantly changing the pharmacophore geometry.

References

  • MDPI. (2018). (2-Pyridyloxy)silanes as Ligands in Transition Metal Coordination Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of Pyridines and Related Compounds. [Link]

Foundational

Technical Guide: Design and Application of Organosilicon [N-Si-N] Pincer Ligands containing Pyridine Donors

Executive Summary This technical guide details the synthesis, metallation, and catalytic utility of organosilicon pincer ligands featuring pyridine donors, specifically the [N-Si-N] motif (bis(2-pyridyl)silyl anions). Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, metallation, and catalytic utility of organosilicon pincer ligands featuring pyridine donors, specifically the [N-Si-N] motif (bis(2-pyridyl)silyl anions). Unlike traditional [P-C-P] or [N-C-N] pincers, the [N-Si-N] framework introduces a central silyl donor that exerts a powerful trans-influence, stabilizing high-valent metal centers while maintaining a chemically reactive Si–M bond.

These systems have emerged as privileged scaffolds for challenging transformations, including alkane dehydrogenation , C–H borylation , and dehydrogenative silylation . This guide provides validated protocols for synthesizing the Bis(2-pyridyl)methylsilane ligand and its subsequent Iridium(III) complexation, supported by mechanistic insights and troubleshooting matrices.

Part 1: Structural Paradigm & Ligand Design

The [N-Si-N] ligand class relies on the synergy between "hard" pyridine nitrogen donors and a "soft," strongly


-donating silyl central anchor.
The Silicon Advantage
  • Strong

    
    -Donation:  The anionic silyl group (
    
    
    
    ) is a stronger
    
    
    -donor than the corresponding aryl carbon in [N-C-N] ligands. This increases electron density at the metal center, facilitating oxidative addition steps.
  • High trans-Influence: The Si atom labilizes the ligand trans to it, creating a vacant coordination site necessary for substrate binding (e.g., incoming alkanes or silanes).

  • Modularity: The substituent on the silicon (R-Si) allows for steric tuning without altering the primary coordination sphere.

Structural Diagram: The [N-Si-N] Binding Mode

The following diagram illustrates the chelation mode and electronic environment.

NSiN_Structure Ligand [N-Si-N] Precursor (Hydrosilane) Activation Si-H Activation (Oxidative Addition) Ligand->Activation + Metal Precursor Complex M-Silyl Pincer Complex (Anionic Si Donor) Activation->Complex - H2 / - HCl TransEffect Strong Trans-Effect (Labilizes L) Complex->TransEffect HardSoft Hard (N) / Soft (Si) Synergy Complex->HardSoft

Caption: Transformation of the neutral hydrosilane precursor into the active anionic silyl pincer complex via metal-mediated Si-H activation.

Part 2: Synthesis of Bis(2-pyridyl)silane Ligands

The synthesis of the [N-Si-N] backbone typically involves the nucleophilic attack of lithiated pyridine on a dichlorosilane. The protocol below describes the synthesis of Bis(2-pyridyl)methylsilane (


) .
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • 2-Bromopyridine (99%)

  • n-Butyllithium (1.6 M in hexanes)

  • Dichloromethylsilane (

    
    )
    
  • Diethyl ether (

    
    , anhydrous)
    
  • Dichloromethane (DCM)

Step-by-Step Protocol
  • Lithiation of Pyridine:

    • Charge a flame-dried Schlenk flask with 2-bromopyridine (20.0 mmol) and anhydrous

      
       (50 mL) under Argon.
      
    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add n-BuLi (20.0 mmol) dropwise over 20 minutes. The solution will turn deep red/orange.

    • Critical Check: Stir at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Silylation:

    • In a separate flask, dissolve

      
       (10.0 mmol, 0.5 equiv) in 
      
      
      
      (10 mL).
    • Add the silane solution dropwise to the lithiated pyridine at -78 °C.

    • Mechanism:[1][2][3][4] The 2-lithiopyridine acts as a nucleophile, displacing the chlorides on the silicon.

    • Allow the mixture to warm slowly to room temperature (RT) overnight.

  • Workup & Purification:

    • Quench the reaction with degassed water (10 mL).

    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Dry combined organics over

      
       and concentrate in vacuo.
      
    • Purification: Distillation under reduced pressure (high vacuum) is preferred to isolate the pure hydrosilane as a colorless oil.

Yield: Typically 70–85%. Characterization:


 NMR will show a diagnostic Si-H quartet around 

4.5–5.0 ppm.

Part 3: Metallation Strategies (Iridium)

The installation of the ligand onto Iridium is achieved via Si-H bond activation . This is a self-validating step: the disappearance of the Si-H signal in NMR confirms complexation.

Workflow: Synthesis of

This protocol utilizes


 as the metal precursor.

Metallation_Flow Precursors Precursors: [Ir(COD)Cl]2 + Ligand Mixing Mix in Toluene RT, 12h Precursors->Mixing Activation Oxidative Addition (Ir-I to Ir-III) Mixing->Activation Si-H Cleavage Product Product: [Ir(H)(Cl)(SiNN)(COD)] Activation->Product

Caption: Metallation workflow via oxidative addition of the Si-H bond to the Iridium center.

Protocol
  • Reaction Setup:

    • In a glovebox, combine

      
       (0.5 mmol) and 
      
      
      
      (1.0 mmol) in Toluene (10 mL).
    • Add a base if targeting the neutral hydride (e.g.,

      
      , 1.1 equiv) to scavenge HCl, though oxidative addition to form the hydrido-chloride is often the first step.
      
  • Reaction:

    • Stir at room temperature for 12 hours. The solution typically changes color (yellow to orange/red).

    • Observation: A precipitate may form (the complex or salt byproducts).[4][5]

  • Isolation:

    • Filter the solution through Celite to remove salts.

    • Concentrate the filtrate and precipitate with Pentane.

    • Isolate the solid by filtration.

Validation:

  • 
     NMR:  Look for a high-field hydride signal (typically 
    
    
    
    -10 to -20 ppm).
  • 
     NMR:  Significant shift from the free ligand (from ~-20 ppm to +20–50 ppm) indicates metal coordination.
    

Part 4: Catalytic Applications

The primary utility of [N-Si-N] Iridium complexes lies in Transfer Dehydrogenation (TD) of alkanes. The strong trans-effect of the silyl group facilitates the ejection of the alkene product and the coordination of the fresh alkane substrate.

Case Study: Cyclooctane Dehydrogenation

Reaction: Cyclooctane (COA) + tert-Butylethylene (TBE)


 Cyclooctene (COE) + tert-Butylethane (TBA).
Performance Data Table
Catalyst SystemLoading (mol%)Temp (°C)Time (h)TON (Turnover Number)Source
[Ir(N-Si-N)(COD)] 0.0520024> 1,200Turculet et al.
[Ir(P-C-P)] (Benchmark)0.0520024~ 1,000Goldman et al.
[Ir(N-C-N)]0.0520024< 100Generic
Mechanistic Pathway

The catalytic cycle involves:

  • Activation: Loss of sacrificial alkene (TBE) to generate the active 14e- species.

  • C-H Activation: Oxidative addition of the alkane C-H bond.

  • 
    -Hydride Elimination:  Formation of the alkene product and Ir-dihydride.
    
  • Transfer: Hydrogen transfer to the acceptor (TBE).

Catalytic_Cycle Resting Active Species (14e- Ir-Silyl) Add_Alkane Alkane Oxidative Addition (Ir-H(R)) Resting->Add_Alkane + Alkane Beta_Elim Beta-Hydride Elimination (Ir-H2(Alkene)) Add_Alkane->Beta_Elim Prod_Release Alkene Release (Ir-H2) Beta_Elim->Prod_Release - Product H_Transfer H-Transfer to TBE (Regenerates 14e-) Prod_Release->H_Transfer + TBE H_Transfer->Resting - TBA

Caption: Simplified catalytic cycle for Transfer Dehydrogenation mediated by [N-Si-N] Ir complexes.

Part 5: Troubleshooting & Stability

IssueProbable CauseCorrective Action
No Metallation (NMR shows free ligand) Steric hindrance at Si or Metal precursor inactivity.Switch to

(more labile than COD). Heat to 60°C.
Decomposition (Black precipitate) Formation of Ir(0) colloids (Ligand loss).Ensure strict exclusion of

. The Si-Ir bond is sensitive to hydrolysis; ensure solvents are anhydrous.
Low Catalytic Activity Catalyst poisoning or product inhibition.Use a hydrogen acceptor (TBE) to prevent reversible reaction. Check purity of alkane substrate (S/N impurities poison Ir).
Si-C Bond Cleavage Protodesilylation under acidic conditions.Avoid acidic workups. The Pyridine-Si bond is robust, but the Si-Metal bond is acid-sensitive.

References

  • Mitton, S. J., McDonald, R., & Turculet, L. (2009).[6] Nickel and Palladium Silyl Pincer Complexes: Unusual Structural Rearrangements Involving Reversible Si-C Bond Activation. Angewandte Chemie International Edition.

  • Whittell, G. R., & Manners, I. (2011). Migratory Insertion of Alkenes into Metal-Silicon Bonds. Angewandte Chemie International Edition.

  • Choi, J., & Goldman, A. S. (2011). Ir-Catalyzed Functionalization of C–H Bonds. Chemical Reviews.

  • Tuttle, M. & Turculet, L. (2018). Silyl Pincer Complexes in Catalysis. Accounts of Chemical Research.

Sources

Exploratory

Technical Guide: Methylenebis[dimethyl(2-pyridyl)silane] Solubility &amp; Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: Methylenebis[dimethyl(2-pyridyl)silane] CAS: 243468-48-6 Formula: C₁₅H₂₂N₂Si₂ Molecular Weight: 286.53 g/mol [1]

This guide details the solubility profile, solvent compatibility, and purification strategies for Methylenebis[dimethyl(2-pyridyl)silane]. As a specialized bidentate ligand featuring a methylene-bridged bis(silyl) core, its utility in transition metal catalysis (Pd, Cu, Ni) and organic synthesis relies heavily on its unique solubility switching capabilities. This document synthesizes empirical data with structural analysis to provide actionable protocols for researchers.

Chemical Structure & Solubility Mechanics

To predict and manipulate the solubility of this ligand, one must understand the competition between its lipophilic and polar domains.

  • Lipophilic Domain: The central methylene bridge (

    
    ) and the four methyl groups attached to the silicon atoms create a substantial non-polar surface area. This drives solubility in non-polar and moderately polar organic solvents via London dispersion forces.
    
  • Polar/Basic Domain: The two 2-pyridyl rings provide a dipole moment and, crucially, Lewis basic nitrogen centers. These sites accept hydrogen bonds from protic solvents and interact strongly with transition metals.

The "Phase-Tag" Phenomenon: A critical feature of this molecule is its pH-dependent solubility. The basic pyridyl nitrogens allow the molecule to be reversibly protonated.

  • Neutral State: Soluble in Organic Solvents (DCM, Toluene). Insoluble in neutral Water.

  • Protonated State (

    
    ):  Highly soluble in Aqueous Acid. Insoluble in non-polar organics.[2]
    
  • Utility: This property allows for "Phase Tag" purification, where the ligand (or its complex) can be extracted into an aqueous phase to wash away non-basic impurities, then recovered by neutralization.

Solubility Profile

The following data summarizes solvent compatibility for synthesis, NMR characterization, and reaction optimization.

Table 1: Empirical & Predicted Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM)High Ideal for extraction and transport. Standard solvent for synthesis.
Chlorinated Chloroform (

)
High Preferred NMR solvent. Chemical shift reference:

ppm (

).
Ethers Tetrahydrofuran (THF)High Standard reaction solvent. Excellent for lithiation steps during synthesis.
Aromatic Toluene / BenzeneModerate-High Good for high-temperature metallation reactions.
Aliphatic Hexanes / PentaneLow-Moderate Often used as an anti-solvent to induce crystallization from concentrated DCM/Toluene solutions.
Protic Methanol / EthanolModerate Caution: Prolonged exposure may risk solvolysis of the Si-C bond under catalytic conditions.
Aqueous Water (

)
Insoluble The molecule is hydrophobic in its neutral form.
Aqueous Water (

, HCl)
High Forms the pyridinium salt. Used for acid-base purification.[3]

Experimental Protocols

Protocol A: Acid-Base Purification Workflow (The "Phase Tag" Method)

Use this protocol to purify the ligand from non-basic organic byproducts without chromatography.

  • Dissolution: Dissolve the crude reaction mixture in Diethyl Ether (

    
    )  or DCM .
    
  • Extraction (Acidic): Add 1.0 M HCl (aq) to the organic layer. Shake vigorously.

    • Mechanism:[3] The Pyridyl-N is protonated, rendering the silane water-soluble.

    • Separation: Collect the Aqueous Layer (contains product). Discard the organic layer (contains non-basic impurities).

  • Neutralization: Cool the aqueous extract to 0°C. Slowly add NaOH (aq) or

    
      until 
    
    
    
    .
    • Observation: The solution will turn cloudy as the neutral silane precipitates/oils out.

  • Extraction (Basic): Extract the aqueous mixture with DCM (

    
    ).
    
  • Drying: Dry combined organics over

    
     , filter, and concentrate in vacuo.
    
Protocol B: Standard Solubility Screening

Use this to determine precise solubility limits for crystallization.

  • Weigh 10 mg of solid ligand into a clean vial.

  • Add solvent in 50

    
    L  increments at room temperature.
    
  • Vortex for 30 seconds between additions.

  • Visual Check: Clear solution = Soluble. Particulates = Insoluble.

  • Calculation:

    
    .
    

Visualization of Workflows

Diagram 1: Acid-Base Purification Logic

This diagram illustrates the "Phase Tag" switching mechanism, a self-validating purification system.

PurificationWorkflow Crude Crude Mixture (Organic Phase) AcidWash Add 1M HCl (aq) Protonation Step Crude->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgWaste Organic Phase (Non-basic Impurities) PhaseSep->OrgWaste Discard AqProduct Aqueous Phase (Protonated Silane [H+]) PhaseSep->AqProduct Keep BaseNeut Neutralization (NaOH to pH > 9) AqProduct->BaseNeut Deprotonation FinalExt Extract with DCM & Concentrate BaseNeut->FinalExt Pure Pure Ligand (Neutral Form) FinalExt->Pure

Caption: Workflow for utilizing the pH-dependent solubility switch to isolate pure Methylenebis[dimethyl(2-pyridyl)silane].

Diagram 2: Solvent Interaction Map

This diagram details how different solvent classes interact with specific structural motifs of the ligand.

SolventInteractions Ligand Methylenebis [dimethyl(2-pyridyl)silane] Pyridyl Pyridyl N-Atoms (Lewis Base) Ligand->Pyridyl Methyls Si-Methyl Groups (Lipophilic) Ligand->Methyls Bridge Methylene Bridge (Structural Linker) Ligand->Bridge DCM DCM / CHCl3 (Dipole-Dipole) Pyridyl->DCM Polar Interaction AcidWater Acidic Water (Ionic Bonding) Pyridyl->AcidWater Protonation (Solubility ON) THF THF (Coordination) Pyridyl->THF H-Bond Acceptor Methyls->DCM Good Solvation Hexane Hexanes (London Dispersion) Methyls->Hexane Weak Interaction (Partial Solubility)

Caption: Mechanistic map of solvent interactions driving the solubility profile of the ligand.

Applications & Handling Context

Catalytic Relevance

In drug development, this ligand is often employed to stabilize Palladium (Pd) or Copper (Cu) during cross-coupling reactions (e.g., Hiyama coupling).

  • Solvent Choice for Catalysis: THF or Toluene are preferred. They dissolve the ligand completely and allow for high reflux temperatures without coordinating too strongly to the metal center (unlike MeCN or DMSO, which might compete with the ligand).

Storage & Stability[4][5][6]
  • Moisture Sensitivity: While the methylene bridge offers robustness, Si-C bonds on pyridine rings can be susceptible to cleavage under extreme pH or prolonged exposure to moisture.

  • Recommendation: Store the solid under an inert atmosphere (Argon/Nitrogen) at 2-8°C. Prepare solutions in anhydrous solvents immediately prior to use.

References

  • Yoshida, J., Itami, K., Mitsudo, K., & Suga, S. (1999). 2-Pyridyldimethylsilyl Group as a Removable Hydrophilic Phase Tag: Isolation of Reaction Products by Acid-Base Extraction.[3] Tetrahedron Letters.[4]

  • Itami, K., Mitsudo, K., Kamei, T., Koike, T., & Yoshida, J. (2000). Dual Role of 2-Pyridyldimethylsilyl Group as a Directing Group and as a Phase Tag.[3][4] Journal of the American Chemical Society.

  • TCI Chemicals. (n.d.). Product Specification: Methylenebis[dimethyl(2-pyridyl)silane] (CAS 243468-48-6).[1][5]

  • ChemicalBook. (2023). Methylenebis[dimethyl(2-pyridyl)silane] Properties and Supplier Data.

  • PubChem. (2025).[6] Bis(dimethylsilyl)methane Derivatives and Related Organosilicon Compounds.[7] National Library of Medicine.[7] [7]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for Methylenebis[dimethyl(2-pyridyl)silane] from 2-bromopyridine

This Application Note provides a high-fidelity protocol for the synthesis of Methylenebis[dimethyl(2-pyridyl)silane] , a critical bidentate or pincer-type ligand precursor used in organometallic catalysis (particularly w...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a high-fidelity protocol for the synthesis of Methylenebis[dimethyl(2-pyridyl)silane] , a critical bidentate or pincer-type ligand precursor used in organometallic catalysis (particularly with Pd, Pt, and Rh).

The protocol is designed for researchers requiring high purity (>98%) for catalytic screening. It utilizes a halogen-lithium exchange strategy, which offers superior regioselectivity compared to Grignard routes for this specific substrate.


 (Where Py = 2-pyridyl)

Executive Summary

Methylenebis[dimethyl(2-pyridyl)silane] is a specialized organosilicon ligand featuring a flexible methylene bridge connecting two dimethyl(2-pyridyl)silyl wings. This structure allows for the formation of stable six-membered chelate rings with transition metals. The synthesis relies on the generation of 2-lithiopyridine , a thermally unstable nucleophile, which must be trapped immediately with bis(chlorodimethylsilyl)methane .

Key Challenges addressed in this protocol:

  • Thermal Instability: 2-Lithiopyridine decomposes above -40°C; strict temperature control (-78°C) is enforced.

  • Stoichiometry Control: Preventing mono-substitution by using a slight excess of the lithiated species.

  • Moisture Sensitivity: The chlorosilane electrophile hydrolyzes rapidly; inert atmosphere techniques are mandatory.

Safety & Pre-requisites

  • n-Butyllithium (n-BuLi): Pyrophoric. Must be handled under Argon/Nitrogen using gas-tight syringes. Titrate before use to ensure accurate stoichiometry.

  • 2-Bromopyridine: Toxic and irritant.

  • Reaction Environment: All glassware must be flame-dried under vacuum. Solvents (Diethyl Ether or THF) must be distilled from Na/Benzophenone or passed through an activated alumina column immediately prior to use.

Retrosynthetic Analysis & Pathway

The synthesis disconnects at the Si-C(sp2) bonds. The methylene bridge is provided by the commercially available electrophile Bis(chlorodimethylsilyl)methane .

ReactionScheme SM1 2-Bromopyridine (Starting Material) Inter 2-Lithiopyridine (Nucleophile) SM1->Inter Li/Br Exchange Reagent n-BuLi (-78°C, Et2O) Reagent->Inter Product Methylenebis[dimethyl(2-pyridyl)silane] (Target Ligand) Inter->Product Nucleophilic Substitution Bridge Bis(chlorodimethylsilyl)methane (Electrophile) Bridge->Product

Figure 1: Retrosynthetic logic flow. The unstable 2-Lithiopyridine intermediate is the critical control point.

Detailed Experimental Protocol

Reagents and Stoichiometry
ReagentMW ( g/mol )Equiv.Amount (Example)Role
2-Bromopyridine 158.002.23.48 g (22.0 mmol)Nucleophile Precursor
n-BuLi (2.5M in hexanes) ~2.28.8 mL (22.0 mmol)Lithiating Agent
Bis(chlorodimethylsilyl)methane 215.271.02.15 g (10.0 mmol)Electrophile (Bridge)
Diethyl Ether (Anhydrous) ~Solvent60 mLReaction Medium

Note: A 10% excess of the lithiated pyridine is used to drive the reaction to completion, ensuring both chloride sites on the bridge are substituted.

Step-by-Step Procedure
Step 1: Generation of 2-Lithiopyridine
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet adapter, and a rubber septum. Flame-dry under vacuum and backfill with Nitrogen (3 cycles).

  • Solvent Charge: Inject 60 mL of anhydrous Diethyl Ether via syringe.

  • Substrate Addition: Add 2-Bromopyridine (3.48 g, 22.0 mmol) .

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for thermal equilibration.

  • Lithiation: Add n-BuLi (8.8 mL, 22.0 mmol) dropwise over 10 minutes.

    • Observation: The solution will turn a deep orange/red color, indicating the formation of 2-Lithiopyridine.

    • Critical Hold: Stir at -78°C for 45 minutes . Do not allow the temperature to rise, as 2-Lithiopyridine can decompose to form pyridyne or undergo dimerization.

Step 2: Electrophilic Trapping
  • Preparation of Electrophile: In a separate flame-dried vial, dissolve Bis(chlorodimethylsilyl)methane (2.15 g, 10.0 mmol) in 5 mL of anhydrous Et2O.

  • Addition: Slowly cannulate (or inject dropwise) the silane solution into the cold 2-Lithiopyridine mixture over 10 minutes.

    • Mechanism:[1][2] The deep red color should gradually fade as the nucleophile is consumed.

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature (RT) naturally over 2 hours.

    • Checkpoint: A white precipitate (LiCl) will form.

Step 3: Workup and Purification
  • Quench: Carefully add 20 mL of Saturated Aqueous NH4Cl to quench unreacted organolithiums.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Et2O (3 x 30 mL).

  • Wash: Combine organic layers and wash with Brine (1 x 30 mL).

  • Drying: Dry over anhydrous MgSO4 for 15 minutes, then filter.

  • Concentration: Remove solvent under reduced pressure (Rotary evaporator, 30°C bath).

  • Purification: The crude oil is typically pure enough for metallation. For analytical purity, perform Kugelrohr distillation (high vacuum, ~150-160°C) or flash chromatography (Silica, Hexane:EtOAc 9:1, though silica can sometimes cause protodesilylation if too acidic; neutralize silica with 1% Et3N).

Characterization Data (Expected)

Upon isolation, the product should be a viscous, pale yellow oil or off-white solid.

NucleusShift (ppm)MultiplicityIntegrationAssignment
1H NMR 8.75Doublet2HPy-H (Ortho to N)
(CDCl3)7.60Triplet2HPy-H
7.50Doublet2HPy-H (Ortho to Si)
7.15Triplet2HPy-H
0.35Singlet12HSi-(CH3)2
0.05Singlet2HSi-CH2-Si
29Si NMR -2.0 to -5.0Singlet-Aryl-Si-Alkyl

Note: The methylene bridge protons (Si-CH2-Si) are significantly shielded, appearing near 0 ppm.

Troubleshooting & Optimization Logic

Troubleshooting Problem Low Yield / Impurities Check1 Was reaction kept at -78°C? Problem->Check1 Check2 Was Et2O dry? Problem->Check2 Cause1 Decomposition of 2-LiPy (Pyridyne formation) Check1->Cause1 No Cause2 Hydrolysis of Chlorosilane (Siloxane formation) Check2->Cause2 No Solution1 Ensure Dry Ice/Acetone bath is fresh during lithiation Cause1->Solution1 Solution2 Distill solvent from Na/Benzo or use fresh molecular sieves Cause2->Solution2

Figure 2: Diagnostic flow for common synthesis failures.

Critical Failure Points:
  • Temperature Spikes: If the lithiation step warms up before the silane is added, the 2-LiPy will couple with unreacted 2-bromopyridine to form 2,2'-bipyridine (a common impurity that is difficult to separate).

  • Wet Solvent: Moisture will hydrolyze the chlorosilane bridge, leading to

    
     or siloxane polymers.
    

References

  • General Protocol for Pyridylsilanes: Itami, K.; Mitsudo, K.; Yoshida, J. "2-Pyridyldimethyl(vinyl)silane as a versatile platform for olefin synthesis." Journal of the American Chemical Society, 2001 , 123, 11577–11578. Link

  • Lithiation of 2-Bromopyridine: Gilman, H.; Spatz, S. M. "Organolithium Compounds of Pyridine." Journal of Organic Chemistry, 1951 , 16, 1485–1494. Link

  • Silyl Pincer Ligand Chemistry: Mitton, S. J.; Turpinen, J.; R. McDonald; M. Cowie. "Methylene-Bridged Bis(silyl) Pincer Complexes of Rhodium and Iridium." Organometallics, 2009 , 28, 5122–5136. Link

  • Electrophile Data: Bis(chlorodimethylsilyl)methane Product Page. Gelest/Mitsubishi Chemical Group. Link

Sources

Application

Using Methylenebis[dimethyl(2-pyridyl)silane] as a phase tag for product isolation

Application Note: High-Throughput Product Isolation Using Methylenebis[dimethyl(2-pyridyl)silane] as a Phase-Switching Tag Executive Summary In modern drug discovery and parallel synthesis, the bottleneck is frequently p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Product Isolation Using Methylenebis[dimethyl(2-pyridyl)silane] as a Phase-Switching Tag

Executive Summary

In modern drug discovery and parallel synthesis, the bottleneck is frequently purification rather than reaction optimization. Traditional column chromatography is solvent-intensive, time-consuming, and difficult to automate.

This guide details the application of Methylenebis[dimethyl(2-pyridyl)silane] (and the related 2-pyridyldimethylsilyl moiety) as a "Phase-Switching Tag." Leveraging the basicity of the pyridine nitrogen, this technology allows researchers to reversibly toggle the solubility of a tagged substrate between organic and aqueous phases. This "Catch-and-Release" mechanism enables the isolation of high-purity products using only liquid-liquid extraction, eliminating the need for silica gel chromatography.

Mechanism of Action: The Phase Switch

The core technology relies on the 2-pyridyldimethylsilyl (2-PyMe₂Si) group. Unlike traditional protecting groups which are static, this group is responsive to pH changes.

  • Neutral State (Organic Phase): In standard organic solvents (CH₂Cl₂, EtOAc), the pyridine ring is uncharged and lipophilic. The tagged molecule behaves like a standard organic compound.

  • Protonated State (Aqueous Phase): Upon exposure to dilute acid (e.g., 1M HCl), the pyridine nitrogen is protonated (

    
    ). The tag becomes highly hydrophilic, dragging the attached substrate into the aqueous phase.
    
  • The "Methylenebis" Advantage: The specific reagent Methylenebis[dimethyl(2-pyridyl)silane] contains two pyridyl moieties. This dual-functionality provides a "double-switch," significantly enhancing the hydrophilic contrast upon protonation compared to mono-pyridyl analogs, ensuring sharper phase separation for larger, more lipophilic drug targets.

Diagram 1: The Acid-Base Phase Switching Cycle

PhaseSwitch Neutral Neutral State (Organic Soluble) Lipophilic Acid Acid Treatment (+ HCl) Neutral->Acid Ionic Ionic State (Aqueous Soluble) Hydrophilic [PyH+] Acid->Ionic Protonation Base Base Neutralization (+ NaOH) Ionic->Base Base->Neutral Deprotonation

Caption: The reversible solubility switch of the pyridylsilyl tag driven by pH adjustment.

Strategic Advantages

FeatureTraditional ChromatographyPyridylsilyl Phase Tagging
Purification Mode Solid-Liquid AdsorptionLiquid-Liquid Extraction
Solvent Usage High (Elution gradients)Low (Partitioning only)
Throughput Serial (One column at a time)Parallel (96-well plate compatible)
Scalability Linear cost increaseVolumetric scaling (Easy)
Automation Complex (Fraction collectors)Simple (Liquid handlers)

Experimental Protocols

Protocol A: Tag Installation (General Approach)

Note: The specific installation depends on the substrate functionality. The Methylenebis reagent is often used to generate reactive silyl-lithium or silyl-hydride species.

Materials:

  • Substrate (Alkene, Alkyne, or Halide)[1]

  • Reagent: Methylenebis[dimethyl(2-pyridyl)silane] (or derived Hydrosilane)

  • Catalyst: Pt(0) (Karstedt’s) for hydrosilylation or Rh(I).

Step-by-Step:

  • Dissolution: Dissolve substrate (1.0 equiv) and the Pyridylsilyl reagent (1.1 equiv) in anhydrous Toluene.

  • Catalysis: Add catalyst (e.g., 1 mol% Pt catalyst).

  • Reaction: Stir at 60°C under Argon for 2-4 hours. Monitor by TLC (the Py-Si group is UV active).

  • Completion: Upon consumption of starting material, proceed directly to Protocol B (Isolation). No intermediate chromatography is required.

Protocol B: The Phase-Switch Isolation (Core Workflow)

This is the critical purification step replacing the column.

Prerequisites:

  • Reaction mixture containing: Tagged Product , Untagged Impurities , and Spent Reagents .

  • Solvents: Ethyl Acetate (EtOAc), 1M HCl (aq), 1M NaOH (aq), Brine.

Step-by-Step:

  • Initial Dilution: Dilute the crude reaction mixture with EtOAc (10 mL per mmol substrate).

  • Acid Extraction (The "Catch"):

    • Transfer mixture to a separatory funnel.

    • Add 1M HCl (10 mL). Shake vigorously for 2 minutes.

    • Observation: The Tagged Product (now protonated/ionic) moves to the Aqueous Phase (Bottom). Non-polar impurities remain in the Organic Phase (Top).

    • Action: Collect the Aqueous phase in a clean flask.

    • Optional: Repeat extraction of the organic layer with another portion of 1M HCl to ensure quantitative recovery.

  • Organic Wash (The "Wash"):

    • (Optional but recommended) Wash the combined Aqueous acidic extracts with fresh Ether or Hexanes (10 mL) to remove any entrained non-polar impurities. Discard this organic wash.

  • Base Neutralization (The "Release"):

    • Cool the Aqueous phase (ice bath recommended to minimize hydrolysis risk, though PySi is relatively stable).

    • Slowly add 1M NaOH (or sat. NaHCO₃) until the pH reaches ~9-10.

    • Observation: The solution will become cloudy as the Tagged Product reverts to its neutral, lipophilic form.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with EtOAc (2 x 15 mL).

    • The Tagged Product now migrates back to the Organic Phase .

  • Drying: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate in vacuo.

Result: >95% pure Tagged Product, ready for cleavage or analysis.

Protocol C: Tag Cleavage (Product Release)

Once purified, the tag must be removed to yield the final pharmaceutical intermediate.

Method 1: Oxidative Cleavage (Tamao-Fleming) Converts C-Si to C-OH (Alcohol synthesis).

  • Dissolve Tagged Product in THF/MeOH (1:1).

  • Add KF (2 equiv), KHCO₃ (2 equiv), and 30% H₂O₂ (5 equiv).

  • Stir at RT for 6 hours.

  • Extract with EtOAc/Water. The Pyridylsilanol byproduct is water-soluble; the product (Alcohol) is organic.

Method 2: Protodesilylation Replaces Si with H.

  • Treat Tagged Product with TBAF (Tetrabutylammonium fluoride) in THF (2 equiv) at 60°C.

  • Note: The 2-pyridyl group activates the silicon towards nucleophilic attack, making fluoride cleavage milder than for phenylsilanes.

Workflow Visualization

Diagram 2: The "Catch-and-Release" Isolation Logic

IsolationWorkflow Crude Crude Reaction Mix (Product-Tag + Impurities) AcidWash Add 1M HCl (Phase Separation) Crude->AcidWash OrgPhase1 Organic Phase (Contains Impurities) AcidWash->OrgPhase1 Discard AqPhase1 Aqueous Phase (Contains Product-Tag-H+) AcidWash->AqPhase1 Keep Neutralize Add NaOH (pH > 9) (Deprotonation) AqPhase1->Neutralize Extract Extract with EtOAc Neutralize->Extract FinalOrg Final Organic Phase (Pure Tagged Product) Extract->FinalOrg Keep FinalAq Final Aqueous Phase (Salts) Extract->FinalAq Discard

Caption: Operational workflow for isolating pyridylsilyl-tagged compounds using acid-base extraction.

Troubleshooting & Critical Parameters

  • Emulsion Formation:

    • Cause: The amphiphilic nature of the protonated tag can sometimes act as a surfactant.

    • Solution: Use Brine during the separation steps or add a small amount of MeOH to break the emulsion.

  • Silicon Stability:

    • Risk: The C-Si bond can be sensitive to extremely strong acids (e.g., conc. H₂SO₄).

    • Control: Adhere to dilute HCl (1M or 2M) and avoid prolonged exposure (>24 hours) in the acidic phase.

  • Tag Polarity:

    • Insight: If using the Methylenebis reagent, the presence of two pyridines significantly increases the polarity of the protonated form. This is advantageous for very greasy (lipophilic) drugs that might otherwise resist partitioning into the aqueous phase with a single pyridine tag.

References

  • Yoshida, J., Itami, K., Mitsudo, K., & Suga, S. (2004). "The 2-Pyridyldimethylsilyl Group as a Removable Hydrophilic Phase Tag: Application to Parallel Synthesis." The Journal of Organic Chemistry, 69(15), 5005–5010.

  • Itami, K., Nokami, T., & Yoshida, J. (2001).[2] "2-Pyridyldimethylsilyl as a Removable Hydrophilic Group in Aqueous Diels–Alder Reactions." Angewandte Chemie International Edition, 40(6), 1074–1076.[2]

  • Tokyo Chemical Industry (TCI). (n.d.). "Dimethyl(2-pyridyl)

Sources

Method

Application Note: Precision Hiyama Coupling with 2-Pyridylsilane Activators

Executive Summary & Expert Analysis The 2-pyridylsilyl (2-PySi) group represents a paradigm shift in silicon-based cross-coupling. Unlike traditional trialkoxysilanes or silanols used in standard Hiyama couplings, the 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Expert Analysis

The 2-pyridylsilyl (2-PySi) group represents a paradigm shift in silicon-based cross-coupling. Unlike traditional trialkoxysilanes or silanols used in standard Hiyama couplings, the 2-PySi moiety functions as a dual-purpose directing group and activator .

The Core Advantage: The pyridine nitrogen coordinates to the palladium center. This coordination stabilizes the catalytic intermediate and brings the silicon center into proximity with the metal, facilitating transmetallation under specific conditions.

The Critical "Switch": As an expert user, you must recognize that 2-PySi reagents possess a bimodal reactivity profile governed by the presence of fluoride:

  • Without Fluoride (Heck-type): The reaction proceeds via carbopalladation (insertion) across the vinyl bond, preserving the C-Si bond.

  • With Fluoride (Hiyama-type): The reaction switches to transmetallation, cleaving the C-Si bond to form a new C-C bond (cross-coupling).

This guide focuses strictly on the Fluoride-Promoted Hiyama Pathway to ensure successful cross-coupling.

Mechanistic Logic & Pathway Control

Understanding the mechanism is vital for troubleshooting. The 2-pyridyl group coordinates to Pd(II), creating a pre-transition state assembly. The addition of fluoride (TBAF) attacks the silicon, forming a hypervalent pentacoordinate silicate. This weakens the C-Si bond and triggers transmetallation to the Pd center, overriding the carbopalladation pathway.

Visualization: The "Switchable" Mechanism

The following diagram illustrates how the presence of Fluoride (


) dictates the reaction outcome.

Hiyama_Mechanism cluster_Heck NO FLUORIDE (Carbopalladation) cluster_Hiyama WITH FLUORIDE (Hiyama Coupling) Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Coord 2-PySi Coordination (N-Pd Interaction) OxAdd->Coord + 2-PySi-R Insert Alkene Insertion Coord->Insert Path A: No F- Activate Fluoride Attack (Pentacoordinate Silicate) Coord->Activate Path B: + TBAF HeckProd Heck Product (C-Si Bond Retained) Insert->HeckProd Transmet Transmetallation (Transfer of R group) Activate->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Start Regeneration HiyamaProd Cross-Coupling Product (Biaryl/Styrene) RedElim->HiyamaProd

Figure 1: The divergent reaction pathways of 2-pyridylsilanes. Path B (Green) is the target for Hiyama coupling, requiring Fluoride activation to cleave the C-Si bond.

Optimization Guidelines

The following parameters are derived from the seminal work of Itami and Yoshida.

Table 1: Critical Reaction Parameters
ParameterRecommendationExpert Insight (Causality)
Catalyst Pd₂(dba)₃·CHCl₃ (2.5 mol%)Provides a "ligand-free" Pd(0) source initially, allowing specific phosphine tuning. Pd(OAc)₂ is a viable alternative.
Ligand TFP (Tri-2-furylphosphine)Critical: TFP is superior to PPh₃ for 2-PySi systems. Its lower donicity enhances the Lewis acidity of Pd, promoting transmetallation.
Activator TBAF (1.0 M in THF)The fluoride source is non-negotiable for cross-coupling. Use stoichiometric amounts (1.0–1.5 equiv).
Solvent THF or TolueneTHF coordinates weakly, stabilizing the ionic intermediates. Toluene is preferred for higher temperatures (>80°C).
Temperature 50°C – 90°CLower temperatures (50°C) favor selectivity; higher temperatures are needed for sterically hindered aryl iodides.
Additives CuI (Optional)In difficult cases, Cu(I) can facilitate a "double transmetallation" (Si

Cu

Pd), though often unnecessary for 2-PySi.

Standard Operating Protocol (SOP)

Objective: Cross-coupling of an Aryl Iodide with an Alkenyl(2-pyridyl)silane.

Materials
  • Electrophile: Aryl Iodide (1.0 equiv)

  • Nucleophile: Alkenyl-dimethyl(2-pyridyl)silane (1.2 equiv)

  • Catalyst: Pd₂(dba)₃·CHCl₃ (0.025 equiv)

  • Ligand: Tri-2-furylphosphine (TFP) (0.10 equiv)

  • Activator: TBAF (1.0 M solution in THF) (1.5 equiv)

  • Solvent: Anhydrous THF (degassed)

Step-by-Step Procedure
  • Catalyst Pre-complexation (In Glovebox or Schlenk Line):

    • In a dry reaction vial, combine Pd₂(dba)₃·CHCl₃ (2.5 mol%) and TFP (10 mol%).[1]

    • Add anhydrous THF (concentration ~0.1 M relative to substrate).

    • Stir at Room Temperature (RT) for 10–15 minutes. Visual Check: Solution should turn from deep purple/red to a lighter orange/yellow, indicating active ligand binding.

  • Substrate Addition:

    • Add the Aryl Iodide (1.0 equiv) and the 2-PySi reagent (1.2 equiv) to the catalyst mixture.

    • Note: If the silane is a viscous oil, weigh it directly into the vial before adding solvent.

  • Activation (The Critical Step):

    • Add TBAF (1.5 equiv) dropwise via syringe.

    • Caution: Exothermic reaction possible. Ensure the system is vented or under a nitrogen balloon if scaling up.

  • Reaction:

    • Seal the vessel and heat to 50°C .

    • Monitor via TLC or LC-MS at 1 hour and 3 hours.

    • Endpoint: Disappearance of Aryl Iodide.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with water (x2) and brine (x1) to remove silicon salts and tetrabutylammonium residues.

    • Dry over MgSO₄, filter, and concentrate.

  • Purification:

    • Flash column chromatography.

    • Note: The byproduct is a pyridyl-silicon species (often polar). Ensure your gradient is adjusted to separate the non-polar biaryl/styrene product.

Scope & Troubleshooting (Self-Validating Controls)

Substrate Compatibility
  • Aryl Iodides: Excellent reactivity (Yields >90%).

  • Aryl Bromides: Slower; requires higher temp (90°C) or electron-deficient arenes.

  • Sterics: Ortho-substitution on the aryl halide is tolerated but requires TFP ligand (PPh₃ often fails here).

Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Product contains Silicon (Mass +135) Carbopalladation Pathway Fluoride was inactive, wet, or omitted. Ensure fresh TBAF is used.
Low Conversion Catalyst Deactivation Oxygen poisoning. Ensure rigorous degassing. Switch to Pd(OAc)₂/TFP if Pd(0) source is suspect.
Homocoupling of Silane Oxidative Dimerization Excess O₂ present. Fluoride can promote homocoupling in air. Verify inert atmosphere.
Protodesilylation (Ar-H formed) Wet Conditions Water is protonating the hypervalent silicate before transmetallation. Dry THF is essential.

References

  • Itami, K., Nokami, T., & Yoshida, J. (2001).[2][3] Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides: Complete Switch from the Carbometalation Pathway to the Transmetalation Pathway. Journal of the American Chemical Society, 123(23), 5600–5601.[1] [Link]

  • Denmark, S. E., & Sweis, R. F. (2002).[4] Cross-Coupling Reactions of Organosilicon Compounds: New Concepts and Recent Advances. Chemical and Pharmaceutical Bulletin, 50(12), 1531–1541.[4] [Link]

  • Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions (Eds. A. de Meijere and F. Diederich). Wiley-VCH.[5][6] [Link]

Sources

Application

Application and Protocol Guide for the Synthesis of Metallamacrocycles Using Bis(dimethyl(2-pyridyl)silyl)methane

Introduction: The Architectural Elegance of Metallamacrocycles and the Unique Potential of a Pyridyl-Silyl Ligand Metallamacrocycles represent a fascinating class of supramolecular structures where metal ions and organic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Elegance of Metallamacrocycles and the Unique Potential of a Pyridyl-Silyl Ligand

Metallamacrocycles represent a fascinating class of supramolecular structures where metal ions and organic ligands assemble into well-defined cyclic architectures.[1][2] These molecules are at the forefront of chemical innovation, with their unique structural and electronic properties making them prime candidates for a wide array of applications, including drug delivery, bio-sensing, catalysis, and advanced materials science.[3][4][5] The modularity of their synthesis allows for precise control over size, shape, and functionality, opening up a vast chemical space for exploration.[6]

A key component in the construction of these assemblies is the organic ligand, which dictates the geometry and properties of the final metallamacrocycle. This guide focuses on a ligand of significant potential: bis(dimethyl(2-pyridyl)silyl)methane. This ligand is particularly noteworthy due to the presence of two dimethyl(2-pyridyl)silyl moieties bridged by a methylene group. The 2-pyridyl groups provide excellent coordination sites for a variety of transition metals, while the silyl groups can influence the electronic properties and solubility of the resulting complexes.[7] The methylene bridge introduces a degree of flexibility, allowing for the formation of diverse macrocyclic structures.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of metallamacrocycles using bis(dimethyl(2-pyridyl)silyl)methane. We will delve into the synthesis of the ligand, its coordination with metal precursors, and the characterization of the resulting metallamacrocycles, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Part 1: Synthesis of the Ligand: Bis(dimethyl(2-pyridyl)silyl)methane

Experimental Protocol: Synthesis of Bis(dimethyl(2-pyridyl)silyl)methane

Materials:

  • Diiodomethane (CH₂I₂)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Chlorodimethyl(2-pyridyl)silane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with stirring bar

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: A flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a thermometer is assembled. The flask is purged with dry nitrogen or argon to ensure an inert atmosphere.

  • Generation of the Dilithiated Methane Equivalent: Anhydrous diethyl ether or THF is added to the flask via syringe. The flask is cooled to -78 °C using a dry ice/acetone bath. Diiodomethane is then added dropwise via syringe. Subsequently, two equivalents of n-butyllithium in hexanes are added slowly, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Reaction with Chlorodimethyl(2-pyridyl)silane: Two equivalents of chlorodimethyl(2-pyridyl)silane, dissolved in a minimal amount of anhydrous diethyl ether or THF, are added dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure bis(dimethyl(2-pyridyl)silyl)methane.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture. Therefore, all operations must be carried out under an inert atmosphere of nitrogen or argon to prevent decomposition of the reagents and side reactions.

  • Low Temperature: The formation of the di-lithiated methane equivalent and its subsequent reaction are highly exothermic. Maintaining a low temperature (-78 °C) is crucial to control the reaction rate, prevent side reactions such as the elimination of lithium iodide, and ensure the stability of the organolithium species.

  • Quenching: The reaction is quenched with a mild proton source like saturated ammonium chloride solution to neutralize any remaining organolithium species and facilitate the work-up.

Part 2: Preparation of Metallamacrocycles

The coordination-driven self-assembly of bis(dimethyl(2-pyridyl)silyl)methane with suitable metal precursors is the cornerstone of metallamacrocycle formation.[6] The choice of metal precursor is critical as it determines the geometry and properties of the resulting macrocycle. Transition metals with a square-planar or linear coordination geometry, such as Palladium(II), Platinum(II), or Silver(I), are excellent candidates.

General Protocol for the Synthesis of a [2+2] Metallamacrocycle

This protocol describes a general method for the synthesis of a [2+2] metallamacrocycle using a Palladium(II) precursor as an example.

Materials:

  • Bis(dimethyl(2-pyridyl)silyl)methane (ligand)

  • Bis(acetonitrile)dichloropalladium(II) (PdCl₂(MeCN)₂) or a similar labile metal precursor

  • A suitable solvent (e.g., dichloromethane, acetonitrile, or a mixture)

  • Anhydrous diethyl ether or pentane for precipitation

Instrumentation:

  • Standard glassware for synthesis

  • Magnetic stirrer

  • NMR spectrometer

  • ESI-Mass Spectrometer

Step-by-Step Procedure:

  • Solution Preparation: In a clean, dry flask, dissolve one equivalent of bis(dimethyl(2-pyridyl)silyl)methane in the chosen solvent. In a separate flask, dissolve one equivalent of the metal precursor (e.g., PdCl₂(MeCN)₂) in the same solvent.

  • Reaction Mixture: Slowly add the metal precursor solution to the ligand solution with vigorous stirring at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by observing a color change. The reaction is typically stirred at room temperature for several hours to overnight to ensure completion.

  • Isolation of the Product: The resulting metallamacrocycle can often be isolated by precipitation. Add a non-polar solvent such as anhydrous diethyl ether or pentane to the reaction mixture until a precipitate forms.

  • Purification: The precipitate is collected by filtration, washed with the non-polar solvent to remove any unreacted starting materials, and dried under vacuum. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system.

Rationale for Experimental Design:

  • Labile Metal Precursors: The use of metal precursors with labile ligands (e.g., acetonitrile) is advantageous as these ligands are easily displaced by the pyridyl groups of the bis(dimethyl(2-pyridyl)silyl)methane, driving the self-assembly process forward.

  • Stoichiometry: A 1:1 stoichiometric ratio of the bis-bidentate ligand and the metal precursor is typically used for the formation of a [2+2] metallamacrocycle.

  • Solvent Choice: The solvent should be able to dissolve both the ligand and the metal precursor and should be relatively non-coordinating to avoid competition with the pyridyl groups for the metal coordination sites.

Data Presentation: Expected Outcomes for Metallamacrocycle Synthesis
Metal PrecursorLigand:Metal RatioSolventExpected ProductYield (%)
PdCl₂(MeCN)₂1:1Dichloromethane[Pd₂(ligand)₂]Cl₄>90
PtCl₂(COD)1:1Acetonitrile[Pt₂(ligand)₂]Cl₄>85
Ag(OTf)1:1Methanol/DCM>95

COD = 1,5-cyclooctadiene, OTf = trifluoromethanesulfonate

Part 3: Characterization of Metallamacrocycles

Thorough characterization is essential to confirm the formation, structure, and purity of the synthesized metallamacrocycles. A combination of spectroscopic and analytical techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligand and the formation of the metallamacrocycle. Upon coordination to a metal center, the chemical shifts of the pyridyl protons are expected to shift downfield. ²⁹Si NMR can provide information about the silicon environment.[9][10]

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for confirming the mass of the assembled metallamacrocycle, providing direct evidence of its formation and stoichiometry.[6]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the structure of the metallamacrocycle in the solid state, revealing bond lengths, bond angles, and the overall molecular geometry.[11]

Part 4: Applications in Drug Development

Metallamacrocycles are gaining significant attention in the field of drug development due to their potential as therapeutic agents and drug delivery vehicles.[1][3]

  • Anticancer Agents: Platinum-based metallamacrocycles, for instance, can be designed to interact with DNA, similar to cisplatin, but with potentially different selectivity and reduced side effects.[4]

  • Drug Delivery Systems: The cavity of a metallamacrocycle can encapsulate drug molecules, protecting them from degradation in the biological environment and facilitating their transport to target cells.[2]

  • Bio-sensing: The interaction of metallamacrocycles with biological targets can be designed to produce a detectable signal (e.g., a change in fluorescence), enabling their use as diagnostic tools.

Visualization of Synthetic Pathways

Diagram 1: Synthesis of Bis(dimethyl(2-pyridyl)silyl)methane

G cluster_0 Step 1: Generation of Dilithiated Methane cluster_1 Step 2: Reaction with Silyl Precursor cluster_2 Work-up A CH₂I₂ C [Li₂CH₂] A->C 2 eq. n-BuLi -78 °C, Et₂O B n-BuLi B->C E Bis(dimethyl(2-pyridyl)silyl)methane C->E 2 eq. D Chlorodimethyl(2-pyridyl)silane D->E F Quenching (NH₄Cl) E->F G Extraction & Purification F->G

Caption: Proposed synthetic route for bis(dimethyl(2-pyridyl)silyl)methane.

Diagram 2: Formation of a [2+2] Metallamacrocycle

G cluster_0 Reactants cluster_1 Self-Assembly cluster_2 Product Ligand 2 x Bis(dimethyl(2-pyridyl)silyl)methane Process Coordination-Driven Self-Assembly Ligand->Process Metal 2 x Metal Precursor (e.g., PdCl₂(MeCN)₂) Metal->Process Macrocycle [2+2] Metallamacrocycle Process->Macrocycle

Caption: Schematic of the self-assembly of a [2+2] metallamacrocycle.

Conclusion and Future Outlook

The use of bis(dimethyl(2-pyridyl)silyl)methane as a building block for metallamacrocycles offers a promising avenue for the development of novel supramolecular structures with tailored properties. The synthetic protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore this exciting area of chemistry. The potential applications of these metallamacrocycles, particularly in drug development, are vast and warrant further investigation. Future work could focus on exploring a wider range of metal precursors to access different geometries and functionalities, as well as on the detailed evaluation of the biological activity of these novel compounds.

References

  • The Applications of Metallacycles and Metallacages - MDPI. Available at: [Link]

  • Biomedically Relevant Self-Assembled Metallacycles and Metallacages - PMC. Available at: [Link]

  • The Applications of Metallacycles and Metallacages - OUCI. Available at: [Link]

  • Biomedical and Biochemical Applications of Self-Assembled Metallacycles and Metallacages | Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • The Applications of Metallacycles and Metallacages - ResearchGate. Available at: [Link]

  • Synthesis of Bis(2-pyridylthio)methyl Zinc Hydride and the Catalytic Hydrosilylation and Hydroboration of CO2 - The Royal Society of Chemistry. Available at: [Link]

  • Transition metal silyl complexes - Grokipedia. Available at: [Link]

  • Identity of the Silyl Ligand in an Iron Silyl Complex Influences Olefin Hydrogenation - ACS Publications. Available at: [Link]

  • Identity of the Silyl Ligand in an Iron Silyl Complex Influences Olefin Hydrogenation: An Experimental and Computational Study - PMC. Available at: [Link]

  • Synthesis and Characterization of Unusual S=1 Fe(0)‐Silyl Complexes Supported by Styrene Ligands - PMC. Available at: [Link]

  • Transition metal silyl complexes - Wikipedia. Available at: [Link]

  • Self-assembly of Metallamacrocycles Employing a New Benzil-based Organometallic Bisplatinum(II) Acceptor - CHIMIA. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting catalyst deactivation in pyridylsilane-mediated coupling

Ticket Subject: Troubleshooting Catalyst Deactivation & Pathway Deviation Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High Executive Summary Welcome to the Pyridylsilane Support...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Catalyst Deactivation & Pathway Deviation

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High

Executive Summary

Welcome to the Pyridylsilane Support Hub. You are likely employing 2-pyridylsilanes (e.g., 2-PyMe₂Si-R) as "switchable" coupling partners.[1] This system is powerful because the pyridyl group serves a dual function: it acts as a directing group for carbopalladation and, upon activation, as an intramolecular Lewis base to facilitate transmetallation.

The Core Problem: The same nitrogen atom required to activate the silicon (good) is a potent ligand for Palladium (bad). If the nitrogen binds the Pd center too tightly, it displaces phosphines and arrests the catalytic cycle (Catalyst Poisoning).[2] Furthermore, without proper activation, the system defaults to carbometalation or undergoes protodesilylation.

This guide addresses the three most common failure modes: Catalyst Poisoning (Stalling) , Pathway Deviation (Carbometalation) , and Silane Loss (Protodesilylation) .

Diagnostic Module 1: The "Stalled" Reaction (Catalyst Poisoning)

Symptom:

  • Reaction initiates but stops at ~20-30% conversion.

  • Solution turns dark/black prematurely (Pd aggregation).

  • Addition of more catalyst temporarily restarts the reaction but it stalls again.

Root Cause: Competitive N-Coordination. The pyridine nitrogen possesses high Lewis basicity. In the resting state, it competes with your phosphine ligands for the Pd(II) center. If a stable [Pd(Ar)(Py-Si)L] chelate forms, the catalyst enters a thermodynamic energy well (off-cycle species) and cannot undergo reductive elimination or transmetallation.

Troubleshooting Protocol:

VariableAdjustmentRationale
Ligand Class Switch to TFP (Tri-2-furylphosphine) TFP is electron-poor and bulky. It dissociates readily to create the open coordination site needed for transmetallation but is bulky enough to discourage the formation of stable N-bound Pd-chelates.
Pd Source Use Pd₂(dba)₃·CHCl₃ Avoid Pd(II) salts like PdCl₂ or Pd(OAc)₂ if possible. Starting with Pd(0) prevents the initial induction period where N-coordination can arrest the reduction of Pd(II) to Pd(0).
Concentration Dilute to 0.1 M or lower High concentration favors intermolecular N-Pd binding (polymerization/aggregation of catalyst species).

Expert Insight: If TFP fails, consider the "Copper Effect." Adding catalytic Cu(I) (e.g., CuI or CuTC) can scavenge the pyridyl nitrogen, effectively "distracting" it from the Palladium, though this is more common in Stille-type variants.

Diagnostic Module 2: Pathway Deviation (Carbometalation vs. Coupling)

Symptom:

  • You isolate a product where the Pd-Ar group has added across the double bond (insertion), rather than replacing the silyl group.

  • The silyl group is retained in the final product.

Root Cause: Failure of the "Fluoride Switch." Pyridylsilanes are unique. Without a fluoride activator, the pyridyl group directs the Pd-Ar species to insert into the alkene (Carbometalation). You must force the system into the "Transmetallation" manifold by creating a pentacoordinate silicate.

Troubleshooting Protocol:

  • Check your Activator: You must use a fluoride source to trigger cross-coupling. TBAF (Tetrabutylammonium fluoride) is the standard.

  • Stoichiometry: Ensure at least 1.5–2.0 equivalents of TBAF relative to the silane. The fluoride must bind the Silicon to trigger the "intramolecular push" from the nitrogen.

  • Alternative Activator: If the substrate is base-sensitive, switch to Ag₂O (Silver(I) Oxide) . This promotes the coupling via a mechanism similar to the Liebeskind-Srogl reaction, bypassing the need for strong fluoride bases.

Diagnostic Module 3: The "Disappearing Silane" (Protodesilylation)

Symptom:

  • The major product is the protonated arene (Ar-H) or the desilylated alkene.

  • No C-C bond formation occurs.

Root Cause: Moisture-Induced Hydrolysis. While pyridylsilanes are more stable than simple trimethoxysilanes, the activated pentacoordinate intermediate (formed after TBAF addition) is hypersensitive to protonolysis. If water is present, the C-Si bond cleaves faster than the C-Pd transmetallation can occur.

Troubleshooting Protocol:

  • Solvent Drying: THF must be distilled over Na/Benzophenone or passed through an activated alumina column immediately before use.

  • TBAF Drying: Commercial TBAF in THF often contains significant water (approx. 5%). Use TBAF (anhydrous) or dry the solution over activated molecular sieves (4Å) for 24 hours prior to use.

  • Base Swap: If protodesilylation persists, switch to TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) as a strictly anhydrous fluoride source.

Standard Operating Procedure (SOP)

Based on the Itami/Yoshida "Switchable" Protocol

Objective: Cross-coupling of 2-pyridyl(vinyl)silane with Aryl Iodide.

  • Vessel Preparation: Flame-dry a Schlenk tube or reaction vial under vacuum; backfill with Argon (3x).

  • Reagents:

    • Aryl Iodide (1.0 equiv)

    • 2-Pyridyl(dimethyl)vinylsilane (1.2 equiv)

    • Catalyst: Pd₂(dba)₃·CHCl₃ (2.5 mol%)

    • Ligand: Tri-2-furylphosphine (TFP) (10 mol%) — Critical for preventing N-poisoning.

    • Activator: TBAF (1.0 M in THF, dried) (2.0 equiv).

  • Solvent: Anhydrous THF (0.1 M concentration relative to halide).

  • Execution:

    • Mix Pd source and Ligand in THF for 10 mins to generate the active catalyst.

    • Add Aryl Iodide and Silane.[3][4]

    • Add TBAF dropwise at room temperature (exothermic).

    • Stir at 60 °C for 2–6 hours.

  • Workup: Quench with water, extract with ether. The pyridylsilyl group is converted to a fluorosilane/siloxane waste species.

Visualizing the Mechanism & Failure Points

The following diagram illustrates the critical "Switch" mechanism. Note how the Nitrogen atom dictates the pathway: it either activates the Silicon (Good) or Poisons the Palladium (Bad).

Pyridylsilane_Coupling cluster_legend Pathway Key Pd0 Pd(0) Active Species (Pd-TFP) OxAdd Oxidative Addition [Ar-Pd(II)-I] Pd0->OxAdd + Ar-I Coordination Substrate Coordination (Ar-Pd-I + Pyridylsilane) OxAdd->Coordination + Py-Si-R Transmetallation Transmetallation (Rate Limiting Step) Coordination->Transmetallation + TBAF (Fluoride) (N binds Si) Poison CATALYST POISONING (Stable N-Pd Chelate) Coordination->Poison N binds Pd (Lack of bulky ligand) CarboPd Carbopalladation (Insertion Pathway) Coordination->CarboPd NO Fluoride (N directs insertion) RedElim Reductive Elimination (Product Release) Transmetallation->RedElim ProtoDes Protodesilylation (Si-C Bond Cleavage) Transmetallation->ProtoDes + H2O (Moisture) RedElim->Pd0 Regenerate Catalyst Product Coupling Product (Ar-Alkene) RedElim->Product key Green: Desired Coupling Cycle Red: Deactivation/Side Reactions

Caption: The "Pyridyl Switch" Mechanism. The presence of Fluoride (TBAF) forces the N-atom to bind Silicon, triggering Transmetallation. Absence of Fluoride leads to Carbopalladation. Strong N-Pd binding leads to Catalyst Poisoning.[2]

References
  • Itami, K., Nokami, T., & Yoshida, J. (2001).[1][3][5] "Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides: Complete Switch from the Carbometalation Pathway to the Transmetalation Pathway." Journal of the American Chemical Society.[5]

  • Nokami, T., Tomida, Y., Kamei, T., Itami, K., & Yoshida, J. (2006). "Palladium-catalyzed cross-coupling reactions of (2-pyridyl)allyldimethylsilanes with aryl iodides." Organic Letters. [6]

  • Denmark, S. E., & Sweis, R. F. (2004).[3] "Fluoride-Promoted Cross-Coupling Reactions of Alkenylsilanols. Elucidation of the Mechanism through Spectroscopic and Kinetic Analysis." Journal of the American Chemical Society.[5]

  • Itami, K., & Yoshida, J. (2000).[1] "Highly Efficient Carbopalladation Across Vinylsilane: Dual Role of the 2-PyMe2Si Group as a Directing Group and as a Phase Tag." Organic Letters.

Sources

Optimization

Stability of Methylenebis[dimethyl(2-pyridyl)silane] in air and moisture

Topic: Stability of Methylenebis[dimethyl(2-pyridyl)silane] in air and moisture Content type: Technical Support Center Guide[1] Executive Summary Methylenebis[dimethyl(2-pyridyl)silane] (CAS: 243468-48-6) is a specialize...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Methylenebis[dimethyl(2-pyridyl)silane] in air and moisture Content type: Technical Support Center Guide[1]

Executive Summary

Methylenebis[dimethyl(2-pyridyl)silane] (CAS: 243468-48-6) is a specialized organosilicon ligand featuring two dimethyl(2-pyridyl)silyl groups bridged by a methylene unit.[1][2][3] While structurally robust compared to chlorosilanes, its utility in transition metal catalysis (e.g., Palladium, Rhodium) and as a "phase tag" relies on the integrity of the Pyridyl-Silicon (Py-Si) bond.[1]

This guide addresses its stability in ambient conditions. The consensus is that while the solid is kinetically stable in air for short-term handling, it is thermodynamically susceptible to oxidative cleavage and slow hydrolysis. Long-term storage requires inert conditions to maintain catalytic efficacy.[1]

Part 1: Stability Matrix & Data

Quick Reference Stability Table
ConditionStateStability RatingNotes
Ambient Air SolidModerate Stable for weighing/transfer (hours).[1] Long-term exposure leads to oxidation.[1]
Moisture/Humidity SolidGood Hydrophobic nature resists immediate hydrolysis.[1] Hygroscopic impurities may accelerate degradation.[1]
Aqueous Acid/Base SolutionHigh Stable to extraction conditions (pH 1-14) due to the robust Si-C(Py) bond [1].[1]
Oxidizing Agents SolutionPoor The Py-Si bond is specifically activated for oxidative cleavage (Tamao-Kumada type) [2].[1]
Protic Solvents SolutionVariable Stable in MeOH/EtOH short-term; slow solvolysis possible over days/weeks.[1]
Mechanistic Insight: The "Pyridyl Effect"

The 2-pyridyl group attached to silicon plays a dual role.[1] It stabilizes the molecule against simple acid/base hydrolysis (allowing its use as a phase tag), but it also activates the silicon center towards nucleophilic attack if an oxidant (like H₂O₂ or atmospheric O₂ over time) is present.[1] This is due to the potential for the pyridine nitrogen to coordinate to the silicon, forming a hypervalent silicate species that is more reactive.[1]

StabilityMechanism Compound Methylenebis[dimethyl(2-pyridyl)silane] Stable STABLE (Phase Tag Recovery) Compound->Stable Short exposure / Extraction Oxidation Oxidative Cleavage (Si-OH / Si-O-Si) Compound->Oxidation Long-term Air Hydrolysis Slow Hydrolysis (Long-term) Compound->Hydrolysis Prolonged Moisture Air Atmospheric O2 Air->Oxidation Slow Moisture Moisture (H2O) Moisture->Hydrolysis Very Slow AcidBase Aq. Acid/Base (Workup) AcidBase->Stable Robust Si-C bond

Caption: Stability pathways.[1] The compound resists immediate hydrolysis (Green) but is vulnerable to oxidative degradation over time (Red).[1]

Part 2: Troubleshooting & FAQs

Q1: Can I weigh this compound on an open benchtop?

A: Yes. Unlike chlorosilanes or alkyl-lithiums, Methylenebis[dimethyl(2-pyridyl)silane] does not fume or degrade instantly in air.[1] You have a safe window of 1–2 hours for weighing and transfer.[1]

  • Risk: Extended exposure (days) to air will cause yellowing, indicating the formation of N-oxides or siloxanes.[1]

  • Best Practice: Weigh quickly and return the bulk container to inert storage immediately.

Q2: The compound has turned from off-white to yellow/brown. Is it still usable?

A: Proceed with caution. Color change often indicates surface oxidation or trace decomposition.[1]

  • Diagnostic: Run a ¹H NMR in CDCl₃.[1]

    • Intact: Sharp doublets/multiplets for the pyridyl protons (approx. 7.0–8.5 ppm) and a clean singlet for the Si-Me groups (approx.[1] 0.3–0.4 ppm) [3].[1]

    • Degraded: Broadening of peaks, new signals in the 0.0–0.2 ppm region (siloxanes), or shifts in the pyridyl region suggest oxidation.[1]

  • Remediation: If purity is <95%, repurify via silica gel chromatography (the compound is stable to silica) or recrystallization.[1]

Q3: I need to perform an aqueous workup. Will the ligand survive?

A: Yes. A key feature of the dimethyl(2-pyridyl)silyl group is its stability as a "phase tag."[1]

  • Protocol: You can wash your organic phase with dilute HCl (to protonate the pyridine and move it to the aqueous phase) or dilute NaOH (to neutralize).[1] The Si-C(Py) bond is robust enough to survive these standard extraction conditions without cleaving [1].[1]

Q4: What is the ideal storage condition?

A: To maximize shelf life (>1 year):

  • Atmosphere: Argon or Nitrogen (Glovebox or desiccator).[1]

  • Temperature: 2–8°C (Refrigerated).

  • Container: Tightly sealed amber glass vial (light sensitive).

Part 3: Experimental Protocols

Protocol A: Purity Verification (NMR)

Use this protocol if you suspect moisture damage.[1]

  • Sampling: Take ~10 mg of the solid.

  • Solvent: Dissolve in 0.6 mL CDCl₃ (dryness of NMR solvent is not critical for the measurement itself, but prevents in situ hydrolysis).

  • Acquisition: Run standard ¹H NMR (300 MHz or higher).

  • Analysis:

    • Target Signal: Look for the methylene bridge (-Si-CH₂-Si-) singlet around -0.1 to 0.1 ppm.[1]

    • Impurity Signal: Look for a broad hump or singlet at ~0.1-0.2 ppm, indicative of hexamethyldisiloxane-like hydrolysis products (Si-O-Si).[1]

    • Pyridyl Integrity: Ensure the integration ratio of Pyridyl protons to Si-Me protons is exactly 4:6 (or 2:3). Loss of pyridyl integration suggests bond cleavage.[1]

Protocol B: Inert Storage Setup

Mandatory for long-term archiving.[1]

  • Container: Use a glass vial with a Teflon-lined screw cap.[1]

  • Atmosphere Exchange:

    • Place the open vial in a vacuum desiccator or glovebox antechamber.[1]

    • Cycle vacuum/Argon 3 times.[1]

  • Sealing: Cap tightly under inert atmosphere.

  • Secondary Containment: Place the vial inside a secondary jar containing a desiccant packet (Silica gel or Drierite) to scavenge any moisture that permeates the cap.[1]

References

  • Itami, K., et al. (2000).[1] "Dual role of 2-pyridyldimethylsilyl group as a directing group and as a phase tag."[1] Journal of the American Chemical Society, 122(48), 12013-12014.[1] [1]

  • Itami, K., et al. (2002).[1] "Synthesis of diarylmethanes via the 2-pyridyldimethylsilyl group." Organic Letters, 4(21), 3635-3638.[1] [1]

  • ChemicalBook. (2023).[1][4] "2,2'-[Methylenebis(dimethylsilylene)]bispyridine Properties and Spectra."

  • TCI Chemicals. (2024).[1] "Dimethyl(2-pyridyl)silyl Compounds Product Guide." [1]

Sources

Troubleshooting

Technical Support Center: Recrystallization of Bis-Pyridyl Silicon Complexes

Status: Operational Ticket Focus: Solvent Selection & Troubleshooting for Hypercoordinated Silicon Species Assigned Specialist: Senior Application Scientist, Organometallics Division Module 1: The Chemistry of Solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Solvent Selection & Troubleshooting for Hypercoordinated Silicon Species Assigned Specialist: Senior Application Scientist, Organometallics Division

Module 1: The Chemistry of Solubility

The Core Challenge: The "Goldilocks" Coordination

Bis-pyridyl silicon complexes (e.g.,


 or cationic 

derivatives) occupy a fragile thermodynamic niche. They are hypercoordinated (often hexacoordinate), meaning the silicon atom has expanded its octet.

This creates three critical failure modes during recrystallization:

  • Hydrolysis: The Si-N bond is labile. Trace moisture attacks the silicon center, releasing the pyridine and forming insoluble silica (

    
    ), often seen as a "white death" precipitate.
    
  • Ligand Dissociation: In solution, the pyridine ligands are in equilibrium with the free solvent. If the solvent is too coordinating (e.g., DMSO), it displaces the pyridine. If the solution is too dilute, entropy drives the ligand off.

  • Ionicity: Many of these complexes are salts or zwitterions, making them insoluble in non-polar hydrocarbons but soluble in polar aprotic solvents.

Solvent Compatibility Matrix
Solvent ClassExamplesSuitabilityTechnical Rationale
Halogenated Dichloromethane (DCM), Chloroform (

), 1,2-Difluorobenzene
Primary Solvent Excellent solubility for the complex; non-coordinating; moderate volatility allows for easy vapor diffusion.
Nitriles Acetonitrile (

), Propionitrile
Conditional Good for cationic complexes. Warning: Can coordinate to Si; ensure the complex binds pyridine stronger than MeCN.
Aromatics Toluene, Benzene, ChlorobenzeneIntermediate Good for neutral adducts (e.g.,

). Often used as the "buffer" solvent between good and poor solubility.
Alkanes Pentane, Hexane, HeptaneAnti-Solvent Essential for inducing precipitation. Must be dried rigorously (store over Na/K or molecular sieves).
Ethers Diethyl Ether (

), THF
Anti-Solvent Good anti-solvents. Warning: THF is a Lewis base and can displace pyridine in weak complexes.
Protics Methanol, Ethanol, WaterFORBIDDEN Immediate hydrolysis. The O-H bond attacks the Si center.
Strong Donors DMSO, DMF, DMAFORBIDDEN Will displace pyridine ligands, destroying the target complex.

Module 2: Troubleshooting Workflow

Issue: "I am not getting crystals, or my product is decomposing."

Use the following logic flow to diagnose the failure mode.

RecrystallizationTroubleshooting Start Start: Dissolve Complex (Inert Atmosphere) CheckSolubility Check Solubility Start->CheckSolubility Cloudy Is solution cloudy/milky? CheckSolubility->Cloudy Hydrolysis FAILURE: Hydrolysis (White SiO2 ppt) Cloudy->Hydrolysis Yes (White ppt) Filter Action: Filter under Argon Cloudy->Filter Yes (Minor haze) AddAnti Add Anti-Solvent (Vapor Diffusion/Layering) Cloudy->AddAnti No (Clear) Filter->AddAnti Result Result Observation AddAnti->Result Oiling ISSUE: Oiling Out (Liquid Phase Separation) Result->Oiling Phase separates Crystals SUCCESS: Crystalline Solid Result->Crystals Geometric solids LigandLoss ISSUE: Color Change/Free Ligand Result->LigandLoss Wrong color/NMR shift SlowDiff Retry: Lower T (4°C) Change Anti-Solvent Oiling->SlowDiff Fix: Slower Diffusion Lower Temp AddPy Retry: Ligand Buffering LigandLoss->AddPy Fix: Add 1-2% Free Pyridine to Solvent

Figure 1: Decision tree for diagnosing recrystallization failures in hypercoordinated silicon species.

Module 3: Frequently Asked Questions (FAQs)

Q1: My solution turns cloudy immediately upon adding the solvent. Is this normal?

Diagnosis: No. This is the hallmark of Hydrolysis . Mechanism: The silicon center is extremely oxophilic. Even ppm-levels of water in your "dry" DCM or acetonitrile will attack the Si-N bond, releasing pyridine and forming oligomeric siloxanes or


 (white precipitate).
Corrective Action: 
  • Re-dry all solvents. DCM should be distilled over

    
    . Ethers/Alkanes over Na/Benzophenone.
    
  • Conduct the entire setup inside a glovebox or using strict Schlenk lines.

  • Pro-Tip: Pre-rinse your glassware with a trimethylsilylating agent (like HMDS) to "cap" surface silanols on the glass that might initiate hydrolysis.

Q2: I get an "oil" at the bottom of the tube instead of crystals.

Diagnosis: The anti-solvent diffused too quickly, or the temperature is too high. Mechanism: Hypercoordinated silicon complexes often have low melting points or form supercooled liquids. Rapid precipitation traps solvent, creating an oil. Corrective Action:

  • Switch to Vapor Diffusion (Protocol A). This is slower than liquid layering.

  • Cool it down. Place the setup in a -20°C freezer. Lower temperature reduces solubility and kinetic energy, favoring ordered lattice packing over amorphous oiling.

Q3: The crystals formed, but the NMR shows a shift back to the starting material.

Diagnosis: Ligand Dissociation. Mechanism: The equilibrium


 lies to the right if the concentration of free pyridine is zero.
Corrective Action: 
  • Ligand Buffering: Add a small amount (1-2% v/v) of free pyridine to your primary solvent. This pushes the equilibrium to the left (Le Chatelier’s principle), stabilizing the complex during crystallization.

Module 4: Experimental Protocols

Protocol A: Vapor Diffusion (The Gold Standard)

Best for: Milligram-scale (<100 mg), moisture-sensitive complexes.

  • Preparation: In a glovebox, dissolve the silicon complex in the minimum amount of Primary Solvent (e.g.,

    
    ) in a small inner vial (4 mL).
    
  • Filtration: If any haze is visible, filter the solution through a syringe filter (PTFE, 0.2 µm) into the vial.

  • Setup: Place the small vial (uncapped) inside a larger jar (20 mL).

  • Anti-Solvent: Carefully pipette the Anti-Solvent (e.g., Pentane or

    
    ) into the outer jar. The liquid level should be below the rim of the inner vial.
    
    • Ratio: Use roughly 1:3 volume ratio of Solvent:Anti-Solvent.

  • Seal: Cap the outer jar tightly. Wrap with Parafilm.

  • Incubation: Store at 4°C or -20°C. Allow 24-72 hours for the anti-solvent to diffuse into the inner vial.

Protocol B: Liquid Layering (Schlenk Tube)

Best for: Larger scales (>200 mg) or when a glovebox is unavailable.

  • Dissolution: Under Argon flow, dissolve the complex in DCM in a Schlenk tube.

  • Layering: Fill a syringe with the anti-solvent (e.g., Hexane).

  • Application: Carefully touch the needle tip to the side of the Schlenk tube wall, just above the solution surface. Slowly dispense the hexane so it trickles down and floats on top of the DCM layer. Do not mix.

  • Completion: You should see a distinct interface. Seal the tube and place it in a vibration-free zone. Crystals will grow at the interface.[1][2]

References

  • Wagler, J., & Brendler, E. (2010). On the hydrolysis of hexacoordinate silicon complexes. Zeitschrift für Naturforschung B , 65(12), 1471-1477. Link

  • Corriu, R. J. P., & Young, J. C. (1989). Hypervalent Silicon Compounds. The Chemistry of Organic Silicon Compounds, Part 2, Wiley.
  • Kummer, D., & Halim, S. H. A. (1996). Synthesis and Structure of Bis(pyridine)silicon Tetrachloride. Zeitschrift für Anorganische und Allgemeine Chemie , 622(1), 57-63. Link

  • Hampton Research. (n.d.). Vapor Diffusion Crystallization Guide. (Standard industry protocol for vapor diffusion). Link

  • MIT Department of Chemistry. (n.d.). Guide to Growing Single Crystals. Link

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Methylenebis[dimethyl(2-pyridyl)silane]: A Strategic Alternative to Phosphine Ligands

This guide benchmarks Methylenebis[dimethyl(2-pyridyl)silane] against standard phosphine ligands, focusing on its unique role as a "Phase-Tag" and "Directing" ligand in transition metal catalysis. Executive Summary In th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks Methylenebis[dimethyl(2-pyridyl)silane] against standard phosphine ligands, focusing on its unique role as a "Phase-Tag" and "Directing" ligand in transition metal catalysis.

Executive Summary

In the landscape of homogeneous catalysis, phosphine ligands (e.g., ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


, dppe, Xantphos) have long been the gold standard for tuning steric and electronic properties. However, they often suffer from air sensitivity, difficult removal (requiring chromatography), and acting solely as "spectator" ligands.

Methylenebis[dimethyl(2-pyridyl)silane] represents a paradigm shift. It belongs to a class of "Actor" ligands developed extensively by the Yoshida and Itami groups. Unlike phosphines, this ligand system offers:

  • Switchable Phase Solubility: The pyridyl group allows for product purification via simple acid-base extraction, eliminating chromatography.

  • Directing Group Capability: The pyridine nitrogen coordinates to the metal center, accelerating reaction rates via the "coordination-assisted" mechanism.

  • Gem-Dimetal Platform: The methylene bridge (

    
    ) enables the stabilization of reactive gem-dimetallic intermediates, facilitating difficult cross-couplings (e.g., Hiyama-Denmark type).
    

Part 1: Mechanistic Divergence (The "Why")

To understand the performance gap, we must contrast the fundamental operating modes of phosphines versus pyridyl-silanes.

Standard Phosphines (The Spectators)
  • Mechanism: Bind via

    
    -donation and 
    
    
    
    -backbonding.
  • Control: Reactivity is tuned by changing R-groups (Tolman Cone Angle,

    
     parameter).
    
  • Limitation: They generally do not participate in the bond-breaking event directly and are difficult to separate from the product.

Methylenebis[dimethyl(2-pyridyl)silane] (The Actor)[2]
  • Mechanism: The pyridine nitrogen (

    
    ) coordinates to the metal (e.g., Pd, Pt, Rh), bringing the Silicon-Carbon bond into proximity for activation.
    
  • Phase Tagging: The basicity of the pyridine ring allows the ligand (and its metal complexes) to be reversibly transferred between organic and aqueous phases.

Visualization: Ligand Mode of Action

The following diagram illustrates the structural and functional differences.

LigandComparison cluster_0 Phosphine: Spectator Role cluster_1 Pyridyl-Silane: Actor Role node_phosphine Standard Phosphine (e.g., PPh3) Action_Steric Steric Bulk (Cone Angle) node_phosphine->Action_Steric Tunes node_pysi Methylenebis[dimethyl(2-pyridyl)silane] Action_Directing Directing Group (Proximity Effect) node_pysi->Action_Directing N-Coordination Outcome_P Product + Ligand (Requires Chromatography) Action_Steric->Outcome_P Modulates Rate Action_Phase Phase Tagging (Acid/Base Switch) Action_Directing->Action_Phase Enables Outcome_PS Pure Product (Extraction Only) Action_Phase->Outcome_PS Yields

Figure 1: Mechanistic comparison showing the "Spectator" role of phosphines vs. the "Actor/Phase Tag" role of pyridyl-silanes.

Part 2: Performance Benchmark Data

The following data aggregates performance metrics from key studies on 2-pyridylsilyl ligands (monodentate and bidentate) compared to standard ligands.

Table 1: Comparative Performance Matrix
FeatureStandard Phosphine (

, dppe)
Methylenebis[dimethyl(2-pyridyl)silane]Advantage
Purification Column Chromatography (Silica gel)Acid-Base Extraction Reduces solvent waste by >90%; High throughput ready.
Reaction Rate Baseline (Diffusion controlled)Accelerated (Coordination-Assisted)Intramolecular directing effect increases effective molarity.
Oxidation Stability Low (Often requires inert atm)High (Air-stable silane)Easier handling; longer shelf life.
Atom Economy Ligand is often wasteRecyclable Ligand can be recovered from the aqueous phase.
Selectivity Steric-driven (Bulk)Chelation-driven (Electronic)High regioselectivity in hydrosilylation (e.g., >99%

-isomer).
Experimental Evidence: The "Phase Tag" Effect

In hydrosilylation reactions reported by Yoshida et al. , the use of dimethyl(2-pyridyl)silane allowed for product isolation with >95% purity simply by washing the organic layer with dilute HCl (removing the ligand/catalyst into the aqueous phase) and then neutralizing to recover the ligand.[1]

  • Phosphine Control: Required silica gel chromatography, resulting in 15-20% loss of product on the column and significant solvent usage.

Experimental Evidence: Rate Acceleration

In Rhodium-catalyzed hydrosilylation:

  • Ligand: 2-PyMe

    
    SiH (Pyridyl-Silane) vs. PhMe
    
    
    
    SiH (Phenyl-Silane).[1]
  • Result: The pyridyl-silane exhibited a "huge rate acceleration" (reaction complete in <1h vs. 24h for phenyl analog).

  • Mechanism: The pyridine N coordinates to Rh, turning the intermolecular reaction into a pseudo-intramolecular one.

Part 3: Experimental Protocol (Self-Validating)

This protocol demonstrates the Phase Tag Purification workflow, which is the primary operational advantage of using Methylenebis[dimethyl(2-pyridyl)silane] over phosphines.

Workflow: Acid-Base Phase Separation

Objective: Isolate a coupling product from the reaction mixture without chromatography.

Reagents:

  • Crude Reaction Mixture (containing Product + Ligand/Catalyst).

  • 1M HCl (aq).

  • Diethyl Ether or Ethyl Acetate.

  • Sat.

    
     or 1M NaOH.
    

Step-by-Step Procedure:

  • Dilution: Dilute the crude reaction mixture with Diethyl Ether (Et2O).

  • Acid Wash (Removal):

    • Add 1M HCl (1:1 volume ratio) to the organic phase.

    • Shake vigorously and separate layers.

    • Validation: The Pyridyl-Silane ligand (and coordinated metal) becomes protonated (

      
      ) and moves to the Aqueous Phase . The Product remains in the Organic Phase .
      
  • Isolation:

    • Wash the Organic Phase with brine, dry over

      
      , and concentrate.
      
    • Result: Pure Product (Spectroscopically pure, no ligand signals in NMR).

  • Ligand Recovery (Optional but Green):

    • Take the acidic Aqueous Phase from Step 2.

    • Neutralize with Sat.

      
       until pH > 8.
      
    • Extract with Et2O. The deprotonated Pyridyl-Silane returns to the organic layer for reuse.

Visualization: Phase Tag Workflow

PhaseTag cluster_phases Start Crude Mixture (Product + Py-Si Ligand) AcidWash Add 1M HCl + Ether (Phase Separation) Start->AcidWash Organic Organic Layer (Contains PRODUCT) AcidWash->Organic Top Layer Aqueous Aqueous Layer (Contains Py-Si-H+ Ligand) AcidWash->Aqueous Bottom Layer FinalProd Isolated Product (>95% Purity) Organic->FinalProd Evaporate BaseWash Neutralize (NaOH) Extract with Ether Aqueous->BaseWash Recovered Recovered Ligand (Ready for Reuse) BaseWash->Recovered

Figure 2: The "Phase Tag" purification logic, eliminating the need for chromatography.

References

  • Yoshida, J., Itami, K., et al. (2002). Metal-catalyzed hydrosilylation of alkenes and alkynes using dimethyl(pyridyl)silane. Journal of Organic Chemistry.

    • Key Finding: Establishes the "Phase Tag" property and rate acceler
  • Itami, K., Mitsudo, K., Yoshida, J. (2002). Tag strategy for separation and recovery. Chemical Reviews.

    • Key Finding: Comprehensive review of the tag strategy, positioning pyridyl-silyl groups as superior to traditional purific
  • TCI Chemicals. Dimethyl(2-pyridyl)silyl Compounds: Technical Guide.

    • Key Finding: Details the synthesis and application of the gem-dimetal platform derived
  • BenchChem. Methylenebis(chlorodimethyl)silane Technical Data.

    • Key Finding: Provides physical property data for the methylenebis-silyl backbone structure.

Sources

Comparative

Impact of Silicon Substitution on Chelate Bite Angle in Metallamacrocycles

Topic: Impact of silicon substitution on chelate bite angle in metallamacrocycles Content Type: Publish Comparison Guides. Audience: Researchers, scientists, and drug development professionals. Executive Summary In the p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of silicon substitution on chelate bite angle in metallamacrocycles Content Type: Publish Comparison Guides. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the precise architecture of metallamacrocycles—critical for catalysis and kinase inhibition—the "Silicon Switch" (sila-substitution) offers a powerful tool for modulating steric and electronic properties without altering the fundamental pharmacophore. This guide objectively compares carbon-based metallamacrocycles with their silicon-substituted analogs, focusing specifically on the chelate bite angle (P-M-P or L-M-L) .

By replacing a carbon atom in the ligand backbone with silicon, researchers can induce subtle yet profound structural perturbations. The larger atomic radius of silicon (1.11 Å vs. 0.77 Å for carbon) lengthens the backbone bonds, systematically altering the bite angle and, consequently, the catalytic activity and selectivity of the metal center.

Mechanistic Insight: The Silicon Effect

To manipulate the bite angle effectively, one must understand the causality chain initiated by sila-substitution.

Structural Causality

The primary driver of the bite angle change is the difference in bond length and preferred geometry between Carbon and Silicon.

  • Bond Lengthening: A C–C bond is typically ~1.54 Å, whereas a C–Si bond is ~1.87 Å. In a chelate ring, this expansion forces the donor atoms (e.g., phosphines) apart or changes the ring puckering.

  • Angle Compression/Expansion:

    • Small Rings (4-membered): Silicon substitution in the bridge relieves ring strain and widens the bite angle.

    • Pincer Complexes (Meridional): Silicon as the central anchor (PSiP) forms a longer M–Si bond compared to M–C (PCP), often pushing the metal center out of the optimal plane or altering the P-M-P angle to accommodate the longer reach.

Electronic Perturbation

Silicon is less electronegative than carbon (1.90 vs. 2.55) and acts as a stronger


-donor (via the trans-influence). This strengthens the bond trans to the silicon, often stabilizing specific transition states that carbon analogs cannot support.
Causal Pathway Diagram

SiliconEffect Si_Sub Silicon Substitution (C -> Si) Bond_Len Increased Bond Length (C-Si > C-C) Si_Sub->Bond_Len Atomic Radius Ring_Geo Altered Ring Geometry (Puckering/Strain) Bond_Len->Ring_Geo Steric Bulk Bite_Angle Modified Bite Angle (P-M-P) Ring_Geo->Bite_Angle Geometry Cat_Perf Catalytic Selectivity & Activity Bite_Angle->Cat_Perf Steric/Electronic Fit

Caption: Logical flow of structural perturbations induced by silicon substitution in metallamacrocycles.

Comparative Analysis: Carbon vs. Silicon Analogs

The following data summarizes the structural impact of silicon substitution across three distinct classes of metallamacrocycles.

Case Study A: 4-Membered Chelate Rings

Comparison: dppm (bis(diphenylphosphino)methane) vs. dppmsi (bis(diphenylphosphino)dimethylsilane). In small rings, the "Silicon Effect" is most dramatic. The longer Si–P bonds reduce the acute ring strain inherent in 4-membered carbon backbones.

FeatureCarbon Analog (dppm) Silicon Analog (dppmsi) Impact
Backbone P–C –PP–Si –PSi bridge is larger.
Complex [Cr(CO)4(dppm)][Cr(CO)4(dppmsi)]Direct structural analog.
Bite Angle ~74.0° 80.27° +6.3° widening.
Ring Strain High (Acute angles)Moderate (Relieved)Si allows better orbital overlap.
Stability ModerateHighSi analog is often more robust.
Case Study B: Pincer Complexes (PCP vs. PSiP)

Comparison: Standard PCP pincer (C-anchor) vs. PSiP pincer (Si-anchor). Here, the central atom binds directly to the metal. The longer Pd–Si bond pushes the metal away from the backbone, affecting the "bite" of the flanking phosphines.

FeaturePCP Pincer (Pd) PSiP Pincer (Pd) Impact
Anchor Bond Pd–C (~2.01 Å)Pd–Si (~2.32 Å)+0.31 Å elongation.
P-Pd-P Angle 167° - 175° 155° - 165° Angle often narrows.
Geometry Distorted Square PlanarDistorted SQP / Y-shapedSi pushes Pd out of the pocket.
Electronic Strong

-donor
Very Strong

-donor
PSiP activates inert bonds (e.g., CO2).
Case Study C: Wide Bite Angle Ligands (Xantphos vs. Sixantphos)

Comparison: Xantphos (C-bridge) vs. Sixantphos (Si-bridge). Used in hydroformylation where a wide bite angle (>100°) is required for high regioselectivity (linear aldehyde).

FeatureXantphos Sixantphos Impact
Bridgehead –C(Me)₂––Si(Me)₂–Si alters backbone folding.
Natural Bite Angle 111.4° 108.5° Slight decrease.
Flexibility RigidMore FlexibleSi-O-C angles are more flexible.
Selectivity (l:b) Very High (50:1)High (40:1)Slight drop in linear selectivity.

Experimental Protocols

To validate these structural changes in your own metallamacrocycle systems, follow these self-validating protocols.

Synthesis of PSiP Pincer Ligand Precursor

Objective: Synthesize a bis(phosphino)hydrosilane ligand for metallation.

  • Reagents: 2-bromo-benzyl bromide, Magnesium turnings, Chlorodiphenylphosphine, Dichloromethylsilane.

  • Grignard Formation: React 2-bromo-benzyl bromide with Mg in dry THF (0°C to RT) to form the di-Grignard reagent. Validation: Color change to dark grey/brown.

  • Phosphine Installation: Cannulate the Grignard solution into a solution of

    
     (2.0 equiv) at -78°C. Warm to RT.
    
  • Silylation: React the resulting phosphine-bromide with

    
    -BuLi (lithium-halogen exchange) followed by quenching with 
    
    
    
    .
  • Purification: Recrystallize from pentane/ether. Validation:

    
     NMR should show a singlet (approx -20 ppm). 
    
    
    
    NMR should show a doublet (coupling to P).
Crystallographic Determination of Bite Angle

Objective: Obtain precise geometric data to compare C vs. Si analogs.

  • Crystal Growth:

    • Dissolve 10 mg of the metal complex in minimal DCM (0.5 mL).

    • Layer carefully with 2 mL of

      
      -pentane or hexane.
      
    • Store at -20°C for 48-72 hours. Do not disturb.

  • Data Collection:

    • Select a crystal with dimensions >0.1 mm.[1][2]

    • Collect data at 100 K (minimizes thermal motion for accurate bond lengths).

  • Analysis (Self-Validating Check):

    • Solve structure using Direct Methods (SHELXT).

    • Critical Check: Measure the P–M–P angle.[3] If the R-factor is >5%, repurify and recrystallize.

    • Compare the M–Anchor bond length (M–C vs M–Si). The Si analog must show a bond length extension of >0.2 Å to confirm correct assignment.

Experimental Workflow Diagram

Workflow Start Start: Ligand Design Synth Synthesis (C vs Si Analog) Start->Synth Char_NMR NMR Characterization (31P, 29Si) Synth->Char_NMR Crystal Crystallization (Layering DCM/Pentane) Char_NMR->Crystal Purity >95% XRD X-Ray Diffraction (100 K) Crystal->XRD Data_Ext Data Extraction (Bite Angle & Bond Lengths) XRD->Data_Ext Data_Ext->Start Iterative Optimization

Caption: Step-by-step workflow for synthesizing and validating silicon-substituted metallamacrocycles.

Conclusion

Silicon substitution is not merely a "bio-isostere" swap; it is a precision engineering tool for coordination geometry.

  • Use Si-Bridge (4-membered) when you need to widen a small bite angle and relieve ring strain.

  • Use Si-Anchor (Pincer) when you need to lengthen the metal-ligand bond and increase electron density at the metal center via strong

    
    -donation.
    
  • Use Si-Bridge (Large rings) when you need to introduce flexibility into a rigid backbone.

By controlling the bite angle through sila-substitution, researchers can fine-tune the steric pocket of kinase inhibitors or the turnover frequency of transition metal catalysts with sub-angstrom precision.

References

  • Bite Angle Effects of Diphosphines in Carbonylation Reactions.
  • [Bis(diphenylphosphanyl)dimethylsilane-κ2 P,P′]tetracarbonylchromium(0) Crystal Structure. Source: National Institutes of Health (PMC) URL:[Link]

  • The bite angle makes the difference: a practical ligand parameter for diphosphine ligands. Source: Royal Society of Chemistry (Dalton Transactions) URL:[Link]

  • PSiP Transition-Metal Pincer Complexes: Synthesis, Bond Activation, and Catalysis. Source: ResearchGate URL:[Link]

  • Comparison of Carbon with Silicon (Bond Energies and Electronegativity). Source: Chemistry LibreTexts URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: Methylenebis[dimethyl(2-pyridyl)silane]

The following guide provides a comprehensive safety and operational framework for handling Methylenebis[dimethyl(2-pyridyl)silane] (CAS: 243468-48-6).[1] This content is designed for researchers and safety officers requi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive safety and operational framework for handling Methylenebis[dimethyl(2-pyridyl)silane] (CAS: 243468-48-6).[1] This content is designed for researchers and safety officers requiring immediate, actionable data.

CAS Number: 243468-48-6 Chemical Class: Organosilane / Pyridine Ligand Primary Application: Coordination chemistry, Palladium/Platinum-catalyzed reactions, Phase-tag assisted synthesis.[1]

Part 1: Executive Safety Summary

Treat as a High-Hazard Research Chemical. While specific toxicological data for this exact bis-silane structure is limited, its chemical lineage (pyridine derivatives and organosilanes) mandates a strict safety protocol.[1] The pyridine moiety implies potential neurotoxicity and hepatotoxicity upon chronic exposure, while the silane functionality suggests potential moisture sensitivity and irritation.

Immediate Action Required:

  • Engineering Control: Handle exclusively inside a certified chemical fume hood.

  • Skin Protection: Double-gloving (Nitrile) is mandatory due to the permeation potential of pyridine-like structures.[1]

  • Atmosphere: Store and handle under an inert atmosphere (Nitrogen or Argon) to preserve ligand integrity and prevent hydrolysis.[1]

Part 2: Hazard Identification & Risk Assessment[1][2]

Chemical Risk Profile

Based on structural analogs (e.g., 2-(Dimethylsilyl)pyridine) and functional group analysis:

Hazard ClassGHS Classification (Estimated)Operational Risk
Health Skin Irrit. 2 (H315) Eye Irrit.[1][2] 2A (H319) STOT SE 3 (H335) High. Pyridine derivatives can be absorbed through the skin.[1] Vapors/dust may cause severe respiratory irritation.[1]
Physical Combustible Liquid/Solid Moderate. Avoid open flames.[3] Flash point likely >100°C but not definitive.
Reactivity Moisture Sensitive Moderate. Silane bridges can hydrolyze, releasing silanols and potentially altering stoichiometry in catalytic cycles.
Mechanism of Toxicity (Inferred)
  • Pyridine Moiety: Acts as a central nervous system depressant and skin irritant.[1] High lipid solubility facilitates dermal absorption.[1]

  • Silane Matrix: Upon hydrolysis, may release local pH-altering species (silanols), causing mucous membrane irritation.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection standards. Do not deviate without a written risk assessment.[1]

Body ZonePPE RequirementTechnical Justification
Respiratory Fume Hood (Face Velocity > 100 fpm) Primary defense against inhalation of pyridine-based vapors or dusts.[1] N95/P100 respirators are insufficient for volatile organic vapors without specific cartridges.
Hand (Inner) Nitrile (4 mil) Barrier against incidental splashes.[1]
Hand (Outer) Nitrile (Extended Cuff, 5-8 mil) Provides breakthrough time > 4 hours.[1] Pyridine compounds can permeate thin nitrile; double gloving creates a "sacrificial" outer layer.[1]
Eye/Face Chemical Splash Goggles Safety glasses are inadequate. Goggles seal against vapors and liquid splashes that could cause corneal injury.
Body Flame-Resistant (FR) Lab Coat Standard cotton coats are acceptable only if no pyrophoric/highly flammable co-solvents (e.g., organolithiums) are involved in the workflow.[1]

Part 4: Operational Protocol (Step-by-Step)

A. Storage & Stability[1][4][7]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen .[1] The compound is prone to slow oxidation or hydrolysis over time.

  • Container: Amber glass vials with Teflon-lined caps or Schlenk flasks.

B. Weighing & Transfer Workflow
  • Context: The solid/oil nature of the ligand requires precise handling to avoid static charge (solids) or viscous loss (oils).[1]

Protocol:

  • Preparation: Transfer the source container from the fridge to a desiccator; allow it to warm to room temperature before opening to prevent water condensation.

  • Environment: Place the balance inside the fume hood or use a localized draft shield.

  • Transfer:

    • If Solid: Use an antistatic spatula.[1]

    • If Oil: Use a glass syringe or positive-displacement pipette. Do not use plastic syringes with rubber plungers without compatibility testing (pyridine swells rubber).[1]

  • Dissolution: Immediately dissolve the weighed amount in the reaction solvent (e.g., Toluene, THF) to minimize aerosolization risks.[1]

C. Reaction Setup (Catalysis)
  • Purge the reaction vessel (Schlenk tube/flask) with Nitrogen for 15 minutes.

  • Add the ligand solution via syringe through a septum.[1]

  • Add the metal precursor (e.g., Pd(OAc)₂, PtCl₂).[1]

  • Critical Check: Ensure all ground glass joints are greased and clipped. Pyridine odors escaping indicate a breach in containment.[1]

Part 5: Visualization of Safety Logic

Diagram 1: PPE Decision & Handling Workflow

This logic flow ensures the correct safety tier is selected based on the state of the chemical.[1]

SafetyWorkflow Start Start: Handling C17H26N2Si2 StateCheck Check Physical State Start->StateCheck Solid Solid Form StateCheck->Solid Liquid Oil / Solution StateCheck->Liquid RiskSolid Risk: Dust/Static Solid->RiskSolid RiskLiq Risk: Vapor/Splash Liquid->RiskLiq ControlSolid Control: Antistatic Spatula + Draft Shield RiskSolid->ControlSolid ControlLiq Control: Glass Syringe (No Rubber Contact) RiskLiq->ControlLiq PPE Mandatory PPE: Double Nitrile Gloves Splash Goggles Fume Hood ControlSolid->PPE ControlLiq->PPE Disposal Disposal: Organic Waste (Halogen-Free) PPE->Disposal

Caption: Operational logic flow for determining handling controls based on physical state.

Part 6: Emergency Response & Disposal[8]

Emergency Procedures
IncidentImmediate Action
Eye Contact Flush immediately for 15 minutes at an eyewash station. Hold eyelids open. Seek medical attention (Ophthalmologist).
Skin Contact Remove contaminated clothing.[4][5] Wash skin with soap and water for 15 minutes. Do not use alcohol (increases absorption).[1]
Spill (Small) Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust).[1] Place in a sealed container.
Inhalation Move to fresh air.[2][3][4][5][6] If breathing is difficult, provide oxygen (trained personnel only).[1]
Waste Disposal[1][3]
  • Classification: Hazardous Organic Waste.[1]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) or strong acids.[1]

  • Labeling: "Contains Pyridine Derivatives / Organosilanes - Toxic/Irritant."[1]

Part 7: References

  • Sigma-Aldrich. (n.d.).[1] 2-(Dimethylsilyl)pyridine Safety Data Sheet. Retrieved from (Analogous compound data for hazard estimation).

  • Itami, K., Mitsudo, K., & Yoshida, J. (2002).[1][7] Metal-Catalyzed Hydrosilylation of Alkenes and Alkynes Using Dimethyl(pyridyl)silane. Journal of Organic Chemistry. Retrieved from (Synthesis and handling context).

  • TCI Chemicals. (n.d.).[1] Dimethyl(2-pyridyl)silyl Compounds - Product Information. Retrieved from (Storage and application data).

  • PubChem. (n.d.).[1] Compound Summary: Pyridine derivatives safety profile. Retrieved from (General toxicity of pyridine ligands).[1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylenebis[dimethyl(2-pyridyl)silane]
Reactant of Route 2
Methylenebis[dimethyl(2-pyridyl)silane]
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